Adamantyl-thpinaca
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2365471-86-7 |
|---|---|
Molecular Formula |
C24H31N3O2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(2-adamantyl)-1-(oxan-4-ylmethyl)indazole-3-carboxamide |
InChI |
InChI=1S/C24H31N3O2/c28-24(25-22-18-10-16-9-17(12-18)13-19(22)11-16)23-20-3-1-2-4-21(20)27(26-23)14-15-5-7-29-8-6-15/h1-4,15-19,22H,5-14H2,(H,25,28) |
InChI Key |
XFZLBNDGZVRJNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2C3=CC=CC=C3C(=N2)C(=O)NC4C5CC6CC(C5)CC4C6 |
Origin of Product |
United States |
Foundational & Exploratory
Adamantyl-THPINACA: A Technical Guide to its Mechanism of Action at Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantyl-THPINACA (ATHPINACA) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified as a compound of interest within the scientific and forensic communities. As an indazole-based derivative, it shares structural similarities with other potent SCRAs and exhibits functional activity at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This technical guide provides an in-depth analysis of the mechanism of action of this compound, consolidating available quantitative data, detailing key experimental methodologies for its characterization, and visualizing its signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound and the structurally related compound NPB-22, to which it has been reported to have equivalent CB1 receptor activity. This data is crucial for understanding its potency, efficacy, and selectivity at the cannabin-oid receptors.
Table 1: Functional Activity of this compound and NPB-22 at Human Cannabinoid Receptors (GTPγS Binding Assay)
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) |
| This compound | CB1 | 1.3 | 111 |
| CB2 | >1000 | 29 | |
| NPB-22 | CB1 | 1.3 | 110 |
| CB2 | 3.0 | 111 | |
| CP-55,940 (Control) | CB1 | 1.8 | 100 |
| CB2 | 3.2 | 100 |
Data from GTPγS binding assays, which measure G-protein activation upon receptor agonism.
Table 2: Inferred Binding Affinity of this compound
| Compound | Receptor | Kᵢ (nM) - Inferred |
| This compound | CB1 | ~0.11 - 2.87 |
| CB2 | Likely >1000 |
Signaling Pathways and Mechanism of Action
This compound acts as a potent, full agonist at the CB1 receptor and a very low efficacy partial agonist at the CB2 receptor. Its primary mechanism of action involves the activation of G-protein coupled receptors (GPCRs), leading to a cascade of intracellular signaling events.
Upon binding to the CB1 receptor, this compound induces a conformational change in the receptor, leading to the activation of the associated inhibitory G-protein (Gi/o). This activation results in the dissociation of the Gαi subunit from the Gβγ complex. The Gαi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ complex can modulate other downstream effectors, including ion channels.
Furthermore, agonist binding to cannabinoid receptors can also trigger G-protein-independent signaling pathways through the recruitment of β-arrestin. This process can lead to receptor desensitization, internalization, and the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. The propensity of this compound to induce β-arrestin recruitment is an important area for further investigation to fully understand its pharmacological profile and potential for biased agonism.
Signaling Pathway of this compound at the CB1 Receptor
In Vitro Metabolic Profiling of Adamantyl-thpinaca: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolic profiling of Adamantyl-thpinaca (AD-THPINACA), a synthetic cannabinoid receptor agonist. The information presented herein is compiled from scientific literature to assist researchers in understanding its metabolic fate, identifying key metabolites, and designing further studies.
Introduction
This compound is an indazole-3-carboxamide based synthetic cannabinoid that has been identified in the illicit drug market.[1] Understanding the metabolism of such novel psychoactive substances is crucial for forensic toxicology, clinical diagnostics, and for anticipating potential drug-drug interactions. In vitro metabolism studies, typically employing human liver microsomes, are a primary method for elucidating the metabolic pathways of new compounds.
Phase I Metabolic Profile
The in vitro phase I metabolism of this compound is extensive, leading to a significant decrease in the parent compound upon incubation with human liver microsomes.[2][3] The primary metabolic transformations observed are oxidation reactions, specifically mono-, di-, and tri-hydroxylation on the adamantyl moiety.[2][3][4] In total, 13 phase I metabolites have been identified.[2][3][4]
Key Metabolites
The metabolic process yields a range of hydroxylated products. Notably, a characteristic and abundant di-hydroxylated metabolite has been identified, which could serve as a potential biomarker for in vivo screening methods.[2][3][4] Besides hydroxylation, other observed biotransformations include desaturation (likely through hydroxylation followed by dehydration) and carbonylation.[3]
Quantitative Summary of Metabolites
The following table summarizes the detected phase I metabolites of this compound after incubation with pooled human liver microsomes (pHLM). The ranking is based on the relative abundance (peak area) observed in analytical studies.
| Metabolite ID | Proposed Biotransformation | Chemical Formula | [M+H]⁺ (m/z) | Retention Time (Rt) [min] | Relative Abundance Rank |
| MA1 | Hydroxylation | C24H31N3O3 | 409.239 | 5.8 | 11 |
| MA2 | Hydroxylation | C24H31N3O3 | 409.239 | 6.2 | 10 |
| MA3 | Hydroxylation | C24H31N3O3 | 409.239 | 6.4 | 12 |
| MA4 | Hydroxylation | C24H31N3O3 | 409.239 | 6.7 | 4 |
| MA5 | Hydroxylation | C24H31N3O3 | 409.239 | 6.9 | 5 |
| MA6 | Di-hydroxylation | C24H31N3O4 | 425.234 | 4.8 | 8 |
| MA7 | Di-hydroxylation | C24H31N3O4 | 425.234 | 5.1 | 6 |
| MA8 | Di-hydroxylation | C24H31N3O4 | 425.234 | 5.3 | 2 |
| MA9 | Di-hydroxylation | C24H31N3O4 | 425.234 | 5.5 | 1 |
| MA10 | Tri-hydroxylation | C24H31N3O5 | 441.229 | 4.2 | 7 |
| MA11 | Tri-hydroxylation | C24H31N3O5 | 441.229 | 4.5 | 9 |
| MA12 | Carbonylation | C24H29N3O3 | 407.223 | 7.2 | 3 |
| MA13 | Desaturation | C24H29N3O2 | 391.228 | 8.1 | 13 |
Data compiled from a study by G. G. G. D’cruz et al. (2021).[3]
Experimental Protocols
The following sections detail the methodologies for the in vitro metabolic profiling of this compound.
Incubation with Pooled Human Liver Microsomes (pHLM)
-
Objective: To identify the primary metabolites of this compound.
-
Procedure:
-
This compound is incubated with pooled human liver microsomes.
-
The reaction is initiated by the addition of a NADPH-regenerating system.
-
Incubations are carried out at 37°C for a specified duration (e.g., up to 2 hours).
-
The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile.
-
Control incubations (without NADPH or substrate) are run in parallel to ensure that the observed metabolites are a result of enzymatic activity.
-
Recombinant CYP Isoform Screening
-
Objective: To identify the specific cytochrome P450 enzymes responsible for the metabolism of this compound.
-
Procedure:
-
This compound is incubated with a panel of recombinant human CYP isoforms (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, and CYP3A5).
-
The incubation conditions are similar to the pHLM assay, including the use of a NADPH-regenerating system.
-
The formation of metabolites is monitored for each CYP isoform.
-
Sample Preparation and Analysis
-
Sample Clean-up: Solid-phase extraction (SPE) is a commonly used method for sample clean-up prior to analysis.[2][3][4]
-
Analytical Technique: The analysis of the incubates is performed using liquid chromatography coupled to a high-resolution mass spectrometer (LC-HRMS).[2][3][4] This technique allows for the separation, detection, and identification of the parent drug and its metabolites. In silico-assisted data mining software can be employed to facilitate metabolite identification and structure elucidation.[2][3][4]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro metabolic profiling of this compound.
Caption: Experimental workflow for in vitro metabolic profiling.
Metabolic Pathway of this compound
The diagram below outlines the primary phase I metabolic pathways of this compound, primarily mediated by CYP3A4 and CYP3A5.
Caption: Proposed Phase I metabolic pathway of this compound.
Key Cytochrome P450 Isoforms
Studies utilizing recombinant CYP isoforms have identified CYP3A4 and CYP3A5 as the primary enzymes responsible for the phase I metabolism of this compound.[2][3][4] Limited metabolic activity was observed from CYP2D6 and CYP2C8, while CYP2C9 and CYP2C19 showed minor roles, mediating the production of only one metabolite.[3] No metabolic activity was observed for CYP1A2, CYP2A6, CYP2B6, and CYP2E1.[3]
The significant reliance on CYP3A4 for its metabolism suggests that this compound may be prone to metabolic drug-drug interactions when co-administered with strong inhibitors of this enzyme.[2][3][4]
Conclusion
The in vitro metabolic profiling of this compound reveals extensive phase I metabolism, primarily through hydroxylation of the adamantyl group, mediated predominantly by CYP3A4 and CYP3A5. The identification of several metabolites, including a prominent di-hydroxylated product, provides valuable targets for the development of analytical methods for its detection in biological samples. The detailed experimental protocols and metabolic pathways outlined in this guide serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug metabolism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Adamantyl-thpinaca CAS number and analytical standards
An In-depth Examination of CAS Numbers, Analytical Standards, and Methodologies
This technical guide provides a comprehensive overview of Adamantyl-thpinaca (AD-THPINACA), a synthetic cannabinoid. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, analytical standards, and the experimental protocols for its detection and characterization.
Chemical Identity and CAS Numbers
This compound is an indazole-based synthetic cannabinoid. It is crucial to distinguish between the different isomers of this compound, as they may exhibit different biological activities and can be differentiated by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[1] The primary identifiers for this compound and its main isomer are its Chemical Abstracts Service (CAS) numbers.
| Compound Name | CAS Number | Synonyms |
| This compound | 2365471-86-7 | ATHPINACA, AD-THPINACA |
| This compound isomer 1 | 1400742-48-4 | ATHPINACA isomer 1 |
Analytical Standards
Reliable analytical standards are fundamental for the accurate identification and quantification of this compound in various matrices. These standards are commercially available from specialized suppliers.
Availability and Formulation
Cayman Chemical, a prominent supplier of reference standards, offers this compound (ATHPINACA isomer 1) as an analytical reference standard.[2] The product is typically supplied as a crystalline solid and is intended for research and forensic applications.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the this compound isomer 1 analytical standard.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₁N₃O₂ | [2][3] |
| Molecular Weight | 393.5 g/mol | [2][3] |
| Purity | ≥98% | [2] |
| λmax | 209, 302 nm | [2] |
| Solubility (DMF) | 30 mg/mL | [2] |
| Solubility (DMSO) | 1 mg/mL | [2] |
| Solubility (Ethanol) | 25 mg/mL | [2] |
| Solubility (DMF:PBS (pH 7.2) (1:2)) | 0.33 mg/mL | [2] |
Experimental Protocols
Accurate and validated analytical methods are essential for the study of this compound. This section details the methodologies for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the identification of synthetic cannabinoids. The following protocol is a representative method for the analysis of this compound.
Sample Preparation:
-
Dissolve a known amount of the analytical standard or extracted sample in a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate).
-
If analyzing complex matrices, perform a sample extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and remove interfering substances.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890A or similar.
-
Mass Selective Detector: Agilent 5973N or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split mode (e.g., 10:1) at 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 25 °C/min to 280 °C.
-
Hold: 15 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 amu.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound and its metabolites in biological matrices. The following is a detailed protocol for such an analysis.
Sample Preparation (for biological matrices):
-
To 1 mL of sample (e.g., plasma, urine), add an internal standard.
-
Perform a solid-phase extraction (SPE) for sample clean-up and concentration.
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol and water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Instrumentation and Conditions:
-
Liquid Chromatograph: Waters Acquity UPLC or similar.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive HF Hybrid Quadrupole-Orbitrap).
-
Column: Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) or equivalent reversed-phase column.[4]
-
Mobile Phase:
-
A: 20 mmol/L ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in 5% acetonitrile/water.[4]
-
B: Acetonitrile.[4]
-
-
Gradient Elution: A suitable gradient program should be developed to achieve optimal separation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50 °C.
-
Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-product ion transitions for this compound and its internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its isomers.
Sample Preparation:
-
Dissolve approximately 10 mg of the substance in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Conditions:
-
Spectrometer: Bruker Ascend 600 or a similar high-field NMR spectrometer.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in complete structural assignment.
-
-
Parameters: Standard pulse sequences should be employed. For HSQC and HMBC, optimization for typical ¹J(C-H) and ⁿJ(C-H) coupling constants is recommended.
Metabolic Pathways and Signaling
Metabolism
This compound undergoes extensive phase I metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes.[5][6][7] In vitro studies with human liver microsomes have shown that CYP3A4 and CYP3A5 are the main enzymes responsible for its metabolism.[5][6] The primary metabolic transformations include mono-, di-, and tri-hydroxylation of the adamantyl moiety.[6][8]
Caption: Phase I metabolic pathway of this compound.
Signaling Pathway
As a synthetic cannabinoid, this compound exerts its effects by acting as an agonist at the cannabinoid receptors, primarily CB1 and CB2. The activation of these G-protein coupled receptors initiates a downstream signaling cascade.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound [mdpi.com]
- 7. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Crystal Structure of Adamantyl-THPINACA Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantyl-THPINACA (ATHPINACA) represents a significant compound within the indazole-based synthetic cannabinoid class. First identified in early 2015, it exists as two positional isomers: N-(1-adamantyl) and N-(2-adamantyl).[1] While extensive research has been conducted on its metabolism and detection for forensic purposes, detailed crystallographic data for this compound and its direct derivatives remains elusive in publicly accessible literature. This guide, therefore, provides a comprehensive overview of the available structural information on related adamantyl-containing cannabinoids, general experimental protocols for synthesis and crystallization, and a detailed analysis of the metabolic pathways of this compound. This information is crucial for researchers in drug design, pharmacology, and forensic science.
Crystal Structure of Adamantyl-Containing Cannabinoids
Although the specific crystal structure of this compound has not been published, the crystal structure of a related adamantyl cannabinoid, (-)-3-(1-adamantyl)-Δ⁸-tetrahydrocannabinol (AM411), has been determined via X-ray crystallography.[2][3] This work confirms that the bulky adamantyl group can be accommodated within cannabinoid receptor binding sites and that its orientation influences receptor selectivity.[2][3]
Further crystallographic insights can be drawn from studies on other adamantane-based compounds. For instance, a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates have been successfully synthesized and their three-dimensional structures elucidated by X-ray diffraction.[4] These studies provide valuable data on the conformational possibilities and crystal packing of molecules containing the adamantyl moiety.
General Crystallographic Characteristics of Adamantane (B196018) Derivatives
Analysis of adamantane-based ester derivatives has revealed several key structural features that may be relevant to the study of this compound derivatives.
| Parameter | Observation | Reference |
| Conformation | The introduction of the bulky adamantane moiety tends to favor a synclinal conformation in ester derivatives. | [4] |
| Crystal Packing | Adamantyl-containing compounds can form looser-packed crystal systems. | [4] |
| Disorder | The adamantane group is prone to orientational disorder within the crystal lattice. | [4] |
Experimental Protocols
While specific protocols for the crystallization of this compound are not available, methodologies for the synthesis and crystallization of other adamantane derivatives and cannabinoids offer a likely template for such experiments.
Synthesis of Adamantyl-Containing Precursors
The synthesis of adamantyl-based ester derivatives has been reported through the reaction of 1-adamantyl bromomethyl ketone with various carboxylic acids. The general procedure is as follows:
-
Reaction Setup: 1-adamantyl bromomethyl ketone is reacted with a carboxylic acid in the presence of potassium carbonate.
-
Solvent: Dimethylformamide (DMF) is used as the reaction medium.
-
Conditions: The reaction is carried out at room temperature.[4]
The resulting intermediate can then be further modified to produce a range of derivatives.
Crystallization Techniques
Single crystals suitable for X-ray diffraction of adamantane derivatives have been grown using slow evaporation techniques.
-
Solvent Selection: A suitable solvent or solvent system is chosen to dissolve the compound. For adamantyl-based esters, acetone (B3395972) has been used successfully.[4]
-
Slow Evaporation: The solution is left undisturbed at room temperature, allowing the solvent to evaporate slowly, leading to the formation of single crystals.[4]
A general workflow for obtaining single crystals for X-ray diffraction is illustrated below.
Metabolism of this compound
In the absence of a crystal structure, understanding the metabolic fate of this compound is of paramount importance for predicting its pharmacological and toxicological profile. In vitro studies using pooled human liver microsomes have shown that this compound is extensively metabolized.[5][6]
The primary metabolic transformations involve hydroxylation reactions occurring on both the adamantyl and the 1-(tetrahydropyranyl-4-methyl)-indazole-3-carboxamide moieties.[7]
Key Metabolic Reactions:
-
Mono-hydroxylation: The formation of single hydroxyl groups.
-
Di-hydroxylation: The addition of two hydroxyl groups.
-
Tri-hydroxylation: The addition of three hydroxyl groups.[7]
For the N-(1-adamantyl) isomer, a total of 13 phase I metabolites have been identified.[5][6] The cytochrome P450 isoenzymes primarily responsible for the metabolism of this compound are CYP3A4 and CYP3A5.[5][6]
The proposed metabolic pathway is visualized in the following diagram.
Conclusion
While the definitive crystal structure of this compound derivatives remains to be elucidated and published, a wealth of information can be gleaned from related compounds and metabolic studies. The crystallographic data from other adamantane-containing molecules suggest that the adamantyl group imposes specific conformational constraints and packing arrangements. The detailed metabolic profiling of this compound provides critical insights for forensic identification and for understanding its in vivo activity. Future research focused on obtaining single crystals of this compound and its major metabolites will be invaluable for a more complete structure-activity relationship understanding and for the rational design of new molecules with tailored pharmacological properties.
References
- 1. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound [mdpi.com]
- 2. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Substance Details 1-Adamantyl-THPINACA [unodc.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Adamantyl cannabinoids: a novel class of cannabinergic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
An In-depth Technical Guide on the Solubility of Adamantyl-thpinaca in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Adamantyl-thpinaca (ATHPINACA), a synthetic cannabinoid receptor agonist. Understanding the solubility of this compound in various organic solvents is critical for a range of applications, including analytical method development, formulation for in vitro and in vivo studies, and forensic analysis. This document compiles available quantitative data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers.
Quantitative Solubility Data
Quantitative solubility data for this compound is limited in peer-reviewed literature. However, data for ATHPINACA isomer 1 is available from analytical standard providers. The following table summarizes this information.
| Organic Solvent | Concentration | Source |
| Dimethylformamide (DMF) | 30 mg/ml | [1] |
| Ethanol | 25 mg/ml | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 1 mg/ml | [1] |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/ml | [1] |
General Solubility Profile
This compound is structurally categorized as a synthetic cannabinoid.[1][2] Like many synthetic cannabinoids, it is a highly lipophilic compound.[3] This characteristic suggests good solubility in most low-molecular-weight organic solvents.[4][5] General literature for synthetic cannabinoids indicates they are typically soluble in solvents such as methanol (B129727), ethanol, acetonitrile, ethyl acetate, and acetone.[3] Conversely, their solubility in water is generally low.[3] When preparing solutions for analysis, methanol is a commonly used solvent for many synthetic cannabinoids.[6]
Experimental Protocol for Solubility Determination
While a specific, detailed protocol for this compound is not widely published, a standard methodology for determining the solubility of a sparingly soluble compound in an organic solvent can be adapted. The following protocol describes a common "shake-flask" method, which is considered a reliable technique for determining equilibrium solubility.[7]
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials and Reagents:
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials
-
Instrumentation for analysis (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound solid to a series of vials. The exact amount should be more than what is expected to dissolve.
-
To each vial, add a precise volume of the selected organic solvent (e.g., 1.0 mL).
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2 hours) to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved particulates. This step is critical to avoid artificially high results.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of this compound.
-
A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The resulting concentration represents the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.
Caption: Workflow for determining the solubility of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. books.rsc.org [books.rsc.org]
- 6. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 7. lup.lub.lu.se [lup.lub.lu.se]
Navigating the Stereochemical Landscape of Adamantyl-thpinaca: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of Adamantyl-thpinaca, a synthetic cannabinoid of significant interest in forensic and pharmacological research. This document outlines the distinct chemical identifiers, specifically the IUPAC International Chemical Identifier Key (InChIKey), for the primary stereoisomers and delves into the experimental methodologies for their characterization. Furthermore, it presents available quantitative data on their receptor binding affinities and explores their metabolic pathways.
Core Data Summary
The adamantyl moiety of this compound gives rise to positional isomers, primarily the 1-adamantyl and 2-adamantyl derivatives. Each of these can, in principle, exist as enantiomers, leading to a complex stereochemical profile. The InChIKey provides a unique and unambiguous identifier for each of these distinct chemical entities.
Table 1: InChIKeys for this compound Positional Isomers
| Isomer Name | Common Name | InChIKey | Stereochemistry |
| N-(adamantan-1-yl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indazole-3-carboxamide | 1-Adamantyl-thpinaca (ATHPINACA isomer 1) | WFDRVDUEMGJILX-YGMNDUCWSA-N | Specified, likely a specific enantiomer |
| N-(adamantan-1-yl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indazole-3-carboxamide | 1-Adamantyl-thpinaca | WFDRVDUEMGJILX-UHFFFAOYSA-N | Achiral/Unspecified |
| N-(adamantan-2-yl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indazole-3-carboxamide | 2-Adamantyl-thpinaca (ATHPINACA isomer 2) | XFZLBNDGZVRJNJ-NMYSLRMKSA-N | Specified, likely a specific enantiomer |
| N-(adamantan-2-yl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indazole-3-carboxamide | 2-Adamantyl-thpinaca | XFZLBNDGZVRJNJ-UHFFFAOYSA-N | Achiral/Unspecified |
It is crucial for researchers to utilize these specific InChIKeys to ensure the correct identification of the isomer under investigation, as pharmacological activity can vary significantly between stereoisomers.
Pharmacological Profile
Table 2: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) |
| CUMYL-THPINACA (for comparison) | 1.23 ± 0.20 | 1.38 ± 0.86 |
Note: Specific Ki values for individual this compound stereoisomers are not consistently reported across the literature. The data for CUMYL-THPINACA, a structurally related synthetic cannabinoid, is provided for context.[1] Research indicates that adamantyl-substituted cannabinoids generally exhibit high affinity for both CB1 and CB2 receptors.[2][3]
Experimental Protocols
The identification and quantification of this compound stereoisomers in various matrices require sophisticated analytical techniques. Below are detailed methodologies commonly employed in forensic and research laboratories.
Sample Preparation for Seized Materials and Biological Samples
This protocol outlines the general steps for extracting this compound from herbal mixtures or biological fluids.
-
Objective: To isolate the target analytes from the matrix for subsequent analysis.
-
Materials:
-
Seized herbal material or biological sample (e.g., urine, blood).
-
Methanol (B129727) or other suitable organic solvent.
-
Centrifuge.
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB).[4]
-
Vortex mixer.
-
Nitrogen evaporator.
-
-
Procedure for Herbal Material:
-
Homogenize a representative sample of the herbal material.
-
Accurately weigh approximately 10-50 mg of the homogenized sample into a centrifuge tube.
-
Add a known volume of methanol (e.g., 10 mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Sonicate the mixture for 10-15 minutes.
-
Centrifuge the sample at 3000 rpm for 5-10 minutes.[5]
-
Carefully collect the supernatant for analysis.
-
-
Procedure for Biological Fluids (Urine):
-
Pre-treat the urine sample (e.g., enzymatic hydrolysis to cleave glucuronide conjugates).
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., methanol, acetonitrile).[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.[6]
-
Analytical Instrumentation and Conditions
The following provides typical instrumental parameters for the analysis of this compound isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Application: Primarily for the identification and differentiation of the 1- and 2-adamantyl isomers.[7]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, with a typical injection volume of 1 µL.
-
Oven Temperature Program: A programmed temperature ramp to ensure separation of isomers and other components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The resulting fragmentation patterns can be used to distinguish between the isomers.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Application: For the sensitive and selective quantification of this compound and its metabolites in complex matrices.[5]
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) formate.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap) operated in electrospray ionization (ESI) positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is typically used for quantification on triple quadrupole instruments, monitoring specific precursor-to-product ion transitions.
-
Metabolic Pathways and Signaling
This compound undergoes extensive phase I metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes.[8][9] Understanding these metabolic pathways is critical for identifying appropriate biomarkers of consumption in toxicological screening.
Metabolism of this compound
The primary metabolic transformations involve hydroxylation at various positions on the adamantyl and tetrahydropyran (B127337) moieties, as well as potential N-dealkylation.[1][9]
Caption: Phase I Metabolic Cascade of this compound.
This metabolic cascade leads to the formation of numerous hydroxylated metabolites, which can then be further conjugated (Phase II metabolism) before excretion.[1] The identification of these metabolites is a key aspect of forensic analysis.
Cannabinoid Receptor Signaling
As agonists of the CB1 and CB2 receptors, this compound stereoisomers initiate a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) primarily couple to the Gi/o family of G-proteins.
Caption: Simplified CB1/CB2 Receptor Signaling Pathway.
Activation of the CB1/CB2 receptor by this compound leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and affects downstream gene expression, ultimately leading to the physiological and psychoactive effects associated with these compounds.
This guide serves as a foundational resource for professionals working with this compound stereoisomers. The provided data and protocols are intended to support further research into the pharmacology, toxicology, and analytical chemistry of this important class of synthetic cannabinoids. It is imperative to consult the primary literature for the most up-to-date and detailed information.
References
- 1. Substance Details 1-Adamantyl-THPINACA [unodc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Adamantyl tosylate | C17H22O3S | CID 12601425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2-adamantyl)-1-(oxan-4-ylmethyl)indazole-3-carboxamide - Wikidata [wikidata.org]
- 6. 2-Adamantyl acetate | C12H18O2 | CID 584176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. GSRS [precision.fda.gov]
- 9. CUMYL-THPINACA - Wikidata [wikidata.org]
Adamantyl-thpinaca: A Technical Guide to its Molecular Characteristics and In Vitro Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantyl-thpinaca, also known as ATHPINACA or AD-THPINACA, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. First identified in 2015, it is structurally related to other synthetic cannabinoids such as CUMYL-THPINACA and AKB48. As with many SCRAs, this compound is a potent agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are the primary targets of Δ⁹-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.[1] This document provides a comprehensive overview of the molecular and metabolic characteristics of this compound, intended for researchers and professionals in the fields of pharmacology, toxicology, and drug development.
Molecular Profile
This compound is characterized by an indazole core linked to a tetrahydro-2H-pyran-4-ylmethyl group at the N1 position and an adamantyl carboxamide at the 3-position. Its chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(adamantan-1-yl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indazole-3-carboxamide |
| Molecular Formula | C24H31N3O2 |
| Molecular Weight | 393.531 g/mol |
| CAS Number | 1400742-48-4 |
Synthesis
-
N-alkylation of the indazole ring: This step involves the alkylation of an indazole-3-carboxylic acid or its ester derivative at the N1 position. This is commonly achieved by reacting the indazole with an appropriate alkyl halide, in this case, 4-(bromomethyl)tetrahydro-2H-pyran, in the presence of a base such as sodium hydride in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
-
Amide coupling: The resulting N-alkylated indazole-3-carboxylic acid is then coupled with 1-adamantanamine. This amidation is typically facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) to form the final product.
In Vitro Metabolism
The metabolism of this compound has been investigated using in vitro models, primarily pooled human liver microsomes (pHLM). These studies are crucial for identifying potential biomarkers for detecting consumption and understanding the compound's pharmacokinetic profile.
Experimental Protocol: In Vitro Metabolic Profiling
The following protocol outlines a typical experiment for the in vitro metabolic profiling of this compound using pHLM.
1. Incubation:
-
A solution of this compound (typically in a concentration range of 1-10 µM) is prepared in a suitable solvent like methanol (B129727) or acetonitrile.
-
The substrate is incubated with pHLM (e.g., 0.5-1 mg/mL) in a phosphate (B84403) buffer (pH 7.4) containing a cofactor solution, most importantly an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
The incubation is carried out in a shaking water bath at 37°C for a specified period, often ranging from 30 minutes to 2 hours.
-
Control incubations are performed in the absence of the NADPH-regenerating system to identify non-enzymatic degradation products.
2. Sample Clean-up:
-
The incubation is terminated by adding an ice-cold organic solvent, such as acetonitrile, to precipitate the proteins.
-
The mixture is then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the parent compound and its metabolites, is collected and can be further purified and concentrated using solid-phase extraction (SPE).
3. Analytical Detection:
-
The cleaned-up samples are analyzed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS).
-
This technique allows for the separation of the parent compound from its various metabolites and their identification based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns.
Metabolic Pathway
In vitro studies have shown that this compound is extensively metabolized, primarily through oxidative transformations mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP3A5 being the major contributors. The primary metabolic pathway involves hydroxylation at various positions on the adamantyl and tetrahydro-2H-pyran moieties, leading to the formation of mono-, di-, and tri-hydroxylated metabolites.[1][2]
Metabolic Pathway of this compound
Signaling Pathway and Receptor Binding
As a synthetic cannabinoid, this compound exerts its biological effects primarily through its agonist activity at the CB1 and CB2 receptors. The CB1 receptor is predominantly found in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily located in the peripheral nervous system and immune cells and is associated with immunomodulatory functions.
While it is established that this compound is a potent agonist at these receptors, specific quantitative data on its binding affinity (Ki) and functional potency (EC50) are not consistently reported in publicly available scientific literature. Such data are crucial for a comprehensive understanding of its pharmacological profile and for comparing its potency to that of other cannabinoids.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the in vitro metabolic profiling of this compound.
In Vitro Metabolic Profiling Workflow
Conclusion
This compound is a potent synthetic cannabinoid of the indazole-3-carboxamide class. Its in vitro metabolism is characterized by extensive hydroxylation, primarily mediated by CYP3A4 and CYP3A5. While its agonistic activity at CB1 and CB2 receptors is the basis of its pharmacological effects, a detailed quantitative characterization of its receptor binding affinity is not widely available. The information provided in this technical guide serves as a foundational resource for researchers and professionals working with this compound, highlighting the current state of knowledge and identifying areas where further research is needed to fully elucidate its pharmacological and toxicological properties.
References
- 1. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Adamantyl-thpinaca in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Adamantyl-thpinaca, a synthetic cannabinoid, in human plasma. The procedure employs a straightforward protein precipitation extraction protocol, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is suitable for pharmacokinetic studies, forensic toxicology, and research applications involving the analysis of synthetic cannabinoids.
Introduction
This compound (ATHPINACA) is an indazole-based synthetic cannabinoid that has been identified in illicit drug markets.[1] Like other synthetic cannabinoids, it is a potent agonist of the cannabinoid receptors CB1 and CB2. Due to its pharmacological effects and potential for abuse, sensitive and specific analytical methods are required for its detection and quantification in biological matrices. In vitro studies have shown that this compound is extensively metabolized, primarily through hydroxylation of the adamantyl and tetrahydropyran (B127337) moieties.[2][3][4] Therefore, monitoring both the parent compound and its major metabolites is crucial for a comprehensive assessment of exposure. This application note provides a detailed protocol for the quantification of this compound and its hydroxylated metabolite (this compound-OH) in human plasma using LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-OH reference standard
-
This compound-d4 (or a structurally similar deuterated synthetic cannabinoid as an internal standard, IS)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the Internal Standard (IS) working solution to all tubes except for the blank.
-
To precipitate proteins, add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortex mix each tube vigorously for 30 seconds.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: A UPLC/HPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 min: 30% B
-
1.0 min: 30% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 30% B
-
8.0 min: 30% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 394.3 | 135.1 | 25 |
| 394.3 | 215.1 | 20 | |
| This compound-OH | 410.3 | 135.1 | 28 |
| 410.3 | 231.1 | 22 | |
| This compound-d4 (IS) | 398.3 | 139.1 | 25 |
| 398.3 | 219.1 | 20 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Presentation
The following table summarizes the expected performance characteristics of the method.
| Parameter | This compound | This compound-OH |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.1 |
| Precision (CV%) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Recovery (%) | > 85% | > 85% |
| Matrix Effect (%) | 90 - 110% | 90 - 110% |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
References
Application Note: Quantitative Analysis of Adamantyl-thpinaca using Gas Chromatography-Mass Spectrometry
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of Adamantyl-thpinaca (ATHPINACA), a synthetic cannabinoid, in herbal matrices using gas chromatography-mass spectrometry (GC-MS). The methodology outlined here is intended for researchers, scientists, and drug development professionals. The protocol covers sample preparation, instrument parameters, and data analysis. While a fully validated method for this compound is not publicly available, this protocol is based on established methods for structurally similar adamantyl-containing synthetic cannabinoids and provides a strong foundation for in-house validation.
Introduction
This compound is a synthetic cannabinoid featuring an adamantyl group linked to an indazole-3-carboxamide core. Like other synthetic cannabinoids, it is designed to mimic the effects of THC, the primary psychoactive component in cannabis. Accurate and reliable analytical methods are crucial for the detection and quantification of such compounds in various materials. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of synthetic cannabinoids due to its high sensitivity and specificity.[1][2] This protocol details a comprehensive GC-MS method for the analysis of this compound.
Experimental Protocol
Sample Preparation (Herbal Matrix)
This protocol is adapted from established methods for the extraction of synthetic cannabinoids from herbal materials.[3][4]
Reagents and Materials:
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
0.45 µm syringe filters
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Glass vials
Procedure:
-
Homogenize the herbal sample to ensure uniformity.
-
Accurately weigh approximately 100 mg of the homogenized herbal material into a glass vial.
-
Add 10 mL of methanol to the vial.
-
Vortex the mixture for 10 minutes to extract the cannabinoids.
-
Centrifuge the sample at 3000 rpm for 5 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean GC vial.
-
The sample is now ready for GC-MS analysis. For quantitative analysis, a dilution with methanol may be necessary to bring the concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following instrument parameters are based on a method developed for the analysis of ACHMINACA, a structurally related adamantyl-containing synthetic cannabinoid, and are expected to be suitable for this compound.[1]
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (e.g., Agilent 7890B GC with 5977B MSD or similar).
GC Conditions:
| Parameter | Value |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 150 °C, hold for 1 min |
| Ramp to 315 °C at 7 °C/min | |
| Hold at 315 °C for 20 min |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 280 °C |
| Scan Range | m/z 35-400 |
Data Analysis and Quantification
For quantitative analysis, a calibration curve should be prepared using certified reference standards of this compound. The concentration of the analyte in the samples can be determined by comparing the peak area of a characteristic ion to the calibration curve.
Quantitative Data
While a complete set of validated quantitative data for this compound is not available in the public literature, the following table summarizes expected and known data based on its structure and analysis of similar compounds.
Table 1: Expected GC-MS Data for this compound
| Parameter | Expected/Known Value | Source/Comment |
| Molecular Weight | 393.53 g/mol | Calculated |
| Retention Time | ~15-25 min | Estimated based on the provided GC method and comparison with similar compounds. Actual retention time must be determined experimentally. |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | Typical range for synthetic cannabinoids using GC-MS.[5] |
| Limit of Quantitation (LOQ) | 2.5 - 18 ng/mL | Typical range for synthetic cannabinoids using GC-MS.[5] |
Table 2: Characteristic Mass Fragments (m/z) for this compound (EI)
The fragmentation of adamantyl-containing synthetic cannabinoids typically involves cleavage at the amide bond and fragmentation of the adamantyl and indazole moieties.[6][7][8]
| m/z | Proposed Fragment Identity |
| 393 | Molecular Ion [M]+ (if observed) |
| 135 | Adamantyl cation [C10H15]+ (Characteristic) |
| 259 | [M - Adamantyl]+ |
| 215 | N-pentylindazole acylium ion |
| 145 | Acylium-indazole cation |
Experimental Workflow Diagram
Caption: Workflow for this compound analysis.
Signaling Pathway Diagram (Hypothetical)
As a synthetic cannabinoid, this compound is presumed to act as an agonist at the cannabinoid receptors CB1 and CB2, mimicking the action of endogenous cannabinoids like anandamide (B1667382) and the phytocannabinoid THC. The following diagram illustrates this general signaling pathway.
Caption: this compound's potential signaling pathway.
Conclusion
This application note provides a comprehensive protocol for the GC-MS analysis of this compound in herbal matrices. The provided methodology, while based on sound analytical principles and data from similar compounds, should be validated in-house to establish specific performance characteristics such as retention time, LOD, and LOQ. This protocol serves as a valuable resource for laboratories involved in the analysis of novel psychoactive substances.
References
- 1. researchgate.net [researchgate.net]
- 2. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Evaluation of the reproducibility and repeatability of GCMS retention indices and mass spectra of novel psychoactive su… [ouci.dntb.gov.ua]
- 6. Isomeric discrimination of synthetic cannabinoids by GC-EI-MS: 1-adamantyl and 2-adamantyl isomers of N-adamantyl carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of Adamantyl-thpinaca Metabolites from Human Urine
Abstract
This application note details a robust solid-phase extraction (SPE) protocol for the sensitive and efficient extraction of Adamantyl-thpinaca and its metabolites from human urine samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a synthetic cannabinoid receptor agonist (SCRA) that undergoes extensive metabolism, making the detection of its metabolites crucial for confirming exposure. This protocol incorporates enzymatic hydrolysis to cleave glucuronide conjugates, followed by a streamlined SPE procedure for sample clean-up and concentration. The described methodology is intended for researchers, scientists, and drug development professionals working in forensic toxicology, clinical chemistry, and drug metabolism studies.
Introduction
This compound is an indazole-3-carboxamide based synthetic cannabinoid featuring a bulky adamantyl group. Like many SCRAs, the parent compound is often found at very low to undetectable concentrations in urine.[1] The primary urinary excretion products are phase I metabolites (e.g., hydroxylated species) and their phase II glucuronide conjugates.[1][2] To ensure accurate and sensitive detection, a sample preparation method must effectively hydrolyze these conjugates and isolate the target metabolites from complex urine matrix components.
Solid-phase extraction is a widely adopted technique for the clean-up and concentration of synthetic cannabinoids and their metabolites from biological fluids.[3][4][5] This method offers significant advantages over liquid-liquid extraction, including higher recoveries, cleaner extracts, and the potential for automation.[4] This note provides a detailed protocol using a reversed-phase SPE mechanism, which is effective for retaining the relatively non-polar this compound metabolites.
Experimental Workflow
The overall workflow consists of enzymatic hydrolysis of the urine sample, followed by solid-phase extraction, evaporation of the eluate, and reconstitution in a suitable solvent for LC-MS/MS analysis.
Caption: High-level workflow for the extraction of this compound from urine.
Detailed Protocols
Protocol 1: Solid-Phase Extraction using Polymeric Reversed-Phase Cartridges
This protocol is a general-purpose method adapted for synthetic cannabinoids and is suitable for this compound metabolites.
Materials:
-
SPE Cartridge: Polymeric Reversed-Phase (e.g., Strata-X, Oasis HLB), 30-60 mg, 3-6 mL format
-
Urine Sample: 1 mL
-
Internal Standard (IS): Appropriate deuterated synthetic cannabinoid metabolite (e.g., JWH-018-d4 N-pentanoic acid)
-
Buffer: 100 mM Acetate Buffer (pH 5.0)
-
Enzyme: β-glucuronidase (from E. coli or abalone)
-
Conditioning Solvent 1: Methanol (MeOH)
-
Conditioning Solvent 2: Deionized Water
-
Wash Solution 1: 100 mM Acetate Buffer (pH 5.0)
-
Wash Solution 2: 25:75 (v/v) Methanol:100 mM Acetate Buffer
-
Elution Solvent: Ethyl Acetate or 95:5 (v/v) Acetonitrile:Methanol with 0.1% Formic Acid
-
Reconstitution Solvent: 50:50 (v/v) Methanol:Water
Procedure:
-
Sample Pre-treatment:
-
Pipette 1 mL of urine into a glass tube.
-
Add internal standard solution.
-
Add 2 mL of 100 mM Acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex for 30 seconds.
-
Incubate at 65°C for 1-2 hours to ensure complete hydrolysis of glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of Methanol, followed by 3 mL of Deionized Water. Do not allow the sorbent to go dry.
-
Equilibration: Equilibrate the cartridge with 3 mL of 100 mM Acetate Buffer (pH 5.0).
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (1-2 mL/min).
-
Washing:
-
Wash with 3 mL of 100 mM Acetate Buffer (pH 5.0).
-
Wash with 3 mL of 25:75 (v/v) Methanol:Acetate Buffer to remove polar interferences.
-
-
Drying: Dry the cartridge thoroughly under full vacuum or positive pressure for 10 minutes to remove residual water.
-
Elution: Elute the target analytes with 3 mL of Elution Solvent into a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of Reconstitution Solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: Step-by-step SPE protocol for this compound metabolite analysis.
Expected Performance
While specific validation data for this compound is not widely published, performance can be estimated from methods validated for other synthetic cannabinoids, particularly those with adamantyl moieties like AKB48 and its analogues.[2] A comprehensive study analyzing 61 synthetic cannabinoid metabolites using a reversed-phase phenyl SPE sorbent reported the following general performance characteristics.[3]
Table 1: General Performance Data for Synthetic Cannabinoid Metabolite SPE from Urine
| Parameter | Typical Range | Notes |
| Recovery | 43% - 97% | Recovery can be analyte-dependent. Generally, non-polar metabolites show good recovery on reversed-phase sorbents.[3] |
| Limit of Detection (LOD) | 0.025 - 0.5 ng/mL | Dependent on the sensitivity of the LC-MS/MS instrument. |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | Typically 3-5 times the LOD, ensuring reliable quantification. |
Table 2: Validation Data for Selected Adamantyl-Containing Synthetic Cannabinoid Metabolites
This table presents data from a validated method for metabolites of AKB48 and 5F-AKB48, which are structurally analogous to this compound, to provide a more targeted expectation of performance.
| Analyte | Recovery (%) | LOQ (ng/mL) | Reference |
| AKB48 N-pentanoic acid | Not Specified | 0.5 | [2] |
| Hydroxylated metabolite of AKB48 | Not Specified | 0.5 | [2] |
| Hydroxylated metabolite of 5F-AKB48 | Not Specified | 0.5 | [2] |
Note: The referenced study confirmed the method was robust, sensitive, and selective, with validation fulfilling requirements for matrix effect, extraction recovery, and precision, though specific recovery percentages for these analytes were not detailed in the abstract.[2]
Troubleshooting
-
Low Recovery:
-
Ensure complete hydrolysis; check enzyme activity and incubation time/temperature.
-
Prevent sorbent drying between conditioning, equilibration, and loading steps.
-
Ensure the elution solvent is strong enough to desorb the analytes. A more non-polar solvent or the addition of a modifier like formic acid may help.
-
Check for analyte breakthrough during the loading or wash steps by collecting and analyzing the effluent.
-
-
High Matrix Effects (Ion Suppression/Enhancement):
-
Optimize the wash steps. A slightly stronger organic wash (e.g., 40% methanol) may remove more interferences without eluting the analytes.
-
Ensure the cartridge is completely dry before elution to prevent water from carrying salts into the final extract.
-
Dilute the reconstituted sample if suppression is severe and sensitivity allows.
-
-
Poor Reproducibility:
-
Automate the SPE procedure if possible.
-
Ensure consistent flow rates during all steps.
-
Vortex samples thoroughly at each stage of pre-treatment and reconstitution.
-
Conclusion
The solid-phase extraction protocol outlined in this application note provides a reliable and effective method for the isolation and concentration of this compound metabolites from human urine. The inclusion of an enzymatic hydrolysis step is critical for accurately measuring total metabolite concentrations. By leveraging a reversed-phase SPE mechanism, researchers can achieve clean extracts and low detection limits suitable for forensic and clinical applications, enabling confident identification and quantification of this synthetic cannabinoid.
References
- 1. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound [pubmed.ncbi.nlm.nih.gov]
- 2. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DSpace [open.bu.edu]
Application Note: High-Resolution Mass Spectrometry for Adamantyl-thpinaca Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantyl-thpinaca (AD-THPINACA) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in the illicit drug market.[1] As with many SCRAs, this compound is extensively metabolized in the body, making the detection of its metabolites crucial for forensic and clinical toxicology to confirm exposure.[2][3] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful analytical technique for the identification and structural elucidation of drug metabolites. This application note provides a detailed protocol for the in vitro identification of this compound phase I metabolites using pooled human liver microsomes (pHLM) and LC-HRMS analysis.
Experimental Protocols
This section details the methodology for the in vitro generation and identification of this compound metabolites. The protocol is based on established methodologies for synthetic cannabinoid metabolism studies.[2][3]
In Vitro Incubation with Human Liver Microsomes
This protocol describes the generation of phase I metabolites of this compound using pHLM.
Materials:
-
This compound standard
-
Pooled human liver microsomes (pHLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Incubation Preparation: In a microcentrifuge tube, prepare the incubation mixture containing this compound (final concentration, e.g., 10 µM), pHLM (e.g., 1 mg/mL), and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., up to 3 hours).[4] Negative control experiments should be performed by omitting the NADPH regenerating system.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the mixture to precipitate proteins.
-
Sample Clean-up (SPE): The supernatant is subjected to solid-phase extraction for sample clean-up and concentration of the metabolites.[2][5]
LC-HRMS Analysis
This protocol outlines the parameters for the analysis of this compound metabolites using a high-resolution mass spectrometer.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Quadrupole-Time-of-Flight (QTOF) or Orbitrap).[2][6][7]
LC Parameters:
-
Column: A suitable reversed-phase column (e.g., C18).[8]
-
Gradient: A gradient elution should be optimized to achieve separation of the parent drug and its metabolites.
-
Flow Rate: A typical flow rate for UHPLC is between 0.3 and 0.6 mL/min.
-
Column Temperature: e.g., 40°C.[6]
HRMS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).[6]
-
Scan Mode: Full scan with data-dependent MS/MS (dd-MS2) or information-dependent acquisition (IDA).[9][10]
-
Mass Range: A typical mass range would be m/z 100-1000.[10]
-
Collision Energy: Ramped or fixed collision energy for MS/MS fragmentation.
-
Data Analysis: Data is processed using specialized software for metabolite identification, which can predict and identify potential metabolites based on mass accuracy, isotopic pattern, and fragmentation spectra.[2][3]
Data Presentation
Thirteen phase I metabolites of this compound were identified following incubation with pooled human liver microsomes.[2][3] The primary biotransformations observed were mono-, di-, and tri-hydroxylation on the adamantyl moiety.[2] The following table summarizes the key quantitative data for the identified metabolites.
| Metabolite ID | Biotransformation | Chemical Formula | Calculated [M+H]⁺ (m/z) | Mass Error (ppm) | Retention Time (min) | Relative Abundance |
| Parent | - | C₂₄H₃₁N₃O | 390.2540 | - | - | - |
| MA1 | Hydroxylation | C₂₄H₃₁N₃O₂ | 406.2489 | < 5 | - | Low |
| MA2 | Hydroxylation | C₂₄H₃₁N₃O₂ | 406.2489 | < 5 | - | Low |
| MA3 | Hydroxylation | C₂₄H₃₁N₃O₂ | 406.2489 | < 5 | - | Low |
| MA4 | Hydroxylation | C₂₄H₃₁N₃O₂ | 406.2489 | < 5 | - | Low |
| MA5 | Dihydroxylation | C₂₄H₃₁N₃O₃ | 422.2438 | < 5 | - | Medium |
| MA6 | Dihydroxylation | C₂₄H₃₁N₃O₃ | 422.2438 | < 5 | - | Medium |
| MA7 | Dihydroxylation | C₂₄H₃₁N₃O₃ | 422.2438 | < 5 | - | High |
| MA8 | Dihydroxylation | C₂₄H₃₁N₃O₃ | 422.2438 | < 5 | - | Medium |
| MA9 | Dihydroxylation | C₂₄H₃₁N₃O₃ | 422.2438 | < 5 | - | High |
| MA10 | Dihydroxylation | C₂₄H₃₁N₃O₃ | 422.2438 | < 5 | - | Medium |
| MA11 | Trihydroxylation | C₂₄H₃₁N₃O₄ | 438.2388 | < 5 | - | Low |
| MA12 | Trihydroxylation | C₂₄H₃₁N₃O₄ | 438.2388 | < 5 | - | Low |
| MA13 | Trihydroxylation | C₂₄H₃₁N₃O₄ | 438.2388 | < 5 | - | Low |
Note: The specific retention times and relative abundances are dependent on the exact chromatographic conditions and instrumentation used.
Visualizations
Metabolic Pathway of this compound
The primary metabolic pathway for this compound involves hydroxylation at various positions on the adamantyl group.
Caption: Proposed Phase I metabolic pathway of this compound.
Experimental Workflow for Metabolite Identification
The following diagram illustrates the overall workflow for the identification of this compound metabolites.
Caption: Workflow for this compound metabolite identification.
Conclusion
This application note provides a comprehensive protocol for the identification of this compound phase I metabolites using high-resolution mass spectrometry. The primary metabolic transformations are hydroxylations of the adamantyl moiety, leading to a series of mono-, di-, and tri-hydroxylated metabolites.[2] The identification of these metabolites is critical for confirming the intake of this compound in forensic and clinical settings. The presented workflow and data serve as a valuable resource for researchers and scientists in the field of drug metabolism and toxicology. The cytochrome P450 enzymes primarily responsible for the metabolism of this compound are CYP3A4 and CYP3A5.[2][3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinguishing Intake of New Synthetic Cannabinoids ADB-PINACA and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. liu.diva-portal.org [liu.diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro CB1 and CB2 Receptor Binding Assay for Adamantyl-thpinaca
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinoid receptors, principally the type 1 (CB1) and type 2 (CB2) receptors, are integral components of the endocannabinoid system and are significant targets in modern drug discovery. CB1 receptors are predominantly located in the central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are primarily expressed in the immune system and peripheral tissues, where they play a crucial role in inflammatory processes. The development of selective ligands for these G protein-coupled receptors (GPCRs) is a key objective for therapeutic advancements in a variety of pathological conditions.
Adamantyl-thpinaca is a synthetic cannabinoid receptor agonist characterized by an indazole core and an adamantyl head group. Understanding its binding affinity and selectivity for CB1 and CB2 receptors is crucial for elucidating its pharmacological profile and potential therapeutic or toxicological effects. In vitro receptor binding assays are the foundational method for determining these parameters.
This document provides a detailed protocol for a competitive radioligand binding assay, a robust and widely adopted method for characterizing the affinity of novel compounds like this compound for cannabinoid receptors.
Cannabinoid Receptor Signaling Pathway
Cannabinoid receptors are coupled to inhibitory G proteins (Gi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G protein. This activation initiates a cascade of intracellular signaling events, primarily the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Furthermore, cannabinoid receptor activation can modulate ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.
Caption: Agonist binding to CB1/CB2 receptors activates Gi/o proteins, leading to downstream signaling.
Data Presentation: Comparative Binding Affinities
The binding affinity of a test compound is determined by its ability to displace a known radioligand from the CB1 and CB2 receptors. The results are expressed as the inhibition constant (Ki), which reflects the affinity of the ligand for the receptor. A lower Ki value signifies a higher binding affinity.
Disclaimer: The Ki values for this compound presented in the following table are hypothetical and for illustrative purposes only. They are not based on published experimental data for this specific compound.
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity (CB1/CB2 Ratio) |
| This compound (Hypothetical) | 15 | 5 | 3-fold for CB2 |
| Δ⁹-THC | 40.7 | 36.4 | ~1.1 |
| CP-55,940 (Control Agonist) | 0.58 | 0.68 | ~0.85 |
| WIN-55,212-2 (Control Agonist) | 2.9 | 0.28 | ~10.4-fold for CB2 |
| SR141716A (Rimonabant) (CB1 Antagonist) | 1.8 | 447 | ~248-fold for CB1 |
| SR144528 (CB2 Antagonist) | >1000 | 0.59 | >1695-fold for CB2 |
Experimental Protocols
A competitive radioligand binding assay is employed to determine the binding affinity of this compound for CB1 and CB2 receptors. This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the receptors.
Materials and Reagents
-
Cell Membranes: Commercially available or prepared in-house cell membranes (e.g., from HEK293 or CHO cells) stably expressing human CB1 or CB2 receptors.
-
Radioligand: A high-affinity cannabinoid receptor radioligand such as [³H]CP-55,940 or [³H]WIN-55,212-2. The concentration should be approximately the Kd value for the respective receptor.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2 or CP-55,940).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4.
-
Equipment: 96-well plates, cell harvester, glass fiber filter mats (e.g., GF/C), scintillation counter, and scintillation fluid.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the in vitro competitive cannabinoid receptor binding assay.
Assay Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations (e.g., from 0.1 nM to 10 µM).
-
Dilute the radioligand ([³H]CP-55,940 or [³H]WIN-55,212-2) in assay buffer to a final concentration of approximately 0.5-1.0 nM.
-
Prepare the non-specific binding (NSB) control by diluting the non-labeled ligand to a final concentration of 10 µM in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: To designated wells, add 50 µL of assay buffer, 50 µL of the diluted radioligand, and 100 µL of the membrane preparation.
-
Non-specific Binding: To designated wells, add 50 µL of the NSB control, 50 µL of the diluted radioligand, and 100 µL of the membrane preparation.
-
Competitive Binding: To the remaining wells, add 50 µL of the diluted this compound (at each concentration), 50 µL of the diluted radioligand, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at 30°C for 90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.
-
-
Harvesting:
-
Terminate the incubation by rapid filtration through glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs from the mat into scintillation vials.
-
Add an appropriate amount of scintillation fluid to each vial.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (B) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
-
Determine IC₅₀:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve in software like GraphPad Prism) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Kᵢ:
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be predetermined via a saturation binding assay).
-
-
Conclusion
The described in vitro radioligand binding assay provides a robust and reliable method for determining the binding affinity and selectivity of this compound for CB1 and CB2 receptors. This information is fundamental for the pharmacological characterization of this synthetic cannabinoid and is a critical step in the evaluation of its potential biological activity and in the broader drug development process. Careful execution of this protocol will yield high-quality, reproducible data essential for advancing cannabinoid research.
Application Notes and Protocols for the Incubation of Adamantyl-thpinaca with Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantyl-thpinaca is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in the illicit drug market. Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and for assessing its potential for drug-drug interactions. In vitro studies using human liver microsomes (HLMs) are a standard method to investigate the phase I metabolism of xenobiotics. HLMs contain a rich complement of cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast array of compounds. This document provides a detailed protocol for the incubation of this compound with HLMs to characterize its metabolic profile.
Principle
This protocol outlines the in vitro incubation of this compound with pooled human liver microsomes to generate its phase I metabolites. The procedure involves the incubation of the substrate with HLMs in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which is essential for CYP enzyme activity. The reaction is terminated, and the metabolites are extracted for subsequent analysis, typically by liquid chromatography-high-resolution mass spectrometry (LC-HRMS). This analysis allows for the identification and structural elucidation of the metabolites formed.
Data Presentation
The in vitro metabolism of this compound in human liver microsomes primarily involves oxidative transformations. Thirteen phase I metabolites of this compound have been identified, resulting from various mono-, di-, and tri-hydroxylation reactions.[1][2] The primary cytochrome P450 isoenzymes responsible for its metabolism are CYP3A4 and CYP3A5.[1][2][3]
Table 1: Summary of Reagents and Incubation Conditions
| Parameter | Value/Concentration |
| Substrate (this compound) | 10 µM |
| Human Liver Microsomes (pooled) | 0.5 - 1.0 mg/mL |
| Potassium Phosphate Buffer (pH 7.4) | 100 mM |
| Magnesium Chloride (MgCl₂) | 3.3 mM |
| NADPH Regenerating System | |
| - NADP⁺ | 1.3 mM |
| - Glucose-6-phosphate | 3.3 mM |
| - Glucose-6-phosphate dehydrogenase | 0.4 U/mL |
| Incubation Temperature | 37°C |
| Incubation Time | Up to 60 minutes |
| Reaction Termination | Acetonitrile (ice-cold) |
Table 2: Identified Phase I Metabolites of this compound
| Metabolite Type | Number of Metabolites Identified |
| Monohydroxylated | Multiple isomers |
| Dihydroxylated | Multiple isomers |
| Trihydroxylated | Multiple isomers |
| Total Phase I Metabolites | 13 [1][2] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂) solution
-
NADPH regenerating system solution (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (LC-MS grade, ice-cold)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Incubator/shaker (37°C)
-
Centrifuge
Preparation of Solutions
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate salts in water and adjusting the pH to 7.4.
-
This compound Stock Solution (e.g., 1 mM): Dissolve this compound in a suitable organic solvent like methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO).
-
NADPH Regenerating System Solution: Prepare a stock solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer according to the manufacturer's instructions or as per the concentrations listed in Table 1.
Incubation Procedure
-
Pre-incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mixture containing the following components:
-
Potassium Phosphate Buffer (to final volume)
-
Human Liver Microsomes (to a final concentration of 0.5 - 1.0 mg/mL)
-
MgCl₂ (to a final concentration of 3.3 mM)
-
This compound (to a final concentration of 10 µM, added from the stock solution)
-
-
Pre-incubation: Gently vortex the mixture and pre-incubate for 5 minutes at 37°C to allow the substrate to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system solution to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture for up to 60 minutes at 37°C with gentle agitation.[4][5] Time-course studies can be performed by taking aliquots at different time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding at least two volumes of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the mixture vigorously and then centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a clean tube for analysis by LC-HRMS. The sample may be evaporated to dryness and reconstituted in a suitable solvent for analysis if necessary.
Negative Controls
To ensure that the observed metabolism is enzymatic and NADPH-dependent, the following negative controls should be included:
-
No NADPH: Replace the NADPH regenerating system with an equal volume of phosphate buffer.
-
No Microsomes: Replace the human liver microsomes with an equal volume of phosphate buffer.
-
Time Zero: Terminate the reaction immediately after the addition of the NADPH regenerating system.
Mandatory Visualization
Caption: Experimental workflow for the in vitro metabolism of this compound.
Caption: Metabolic pathway of this compound in human liver microsomes.
References
- 1. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oyc.co.jp [oyc.co.jp]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
Application Note: unambiguous Identification of Adamantyl-thpinaca Regioisomers by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and differentiation of adamantyl-thpinaca regioisomers using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a synthetic cannabinoid with psychoactive properties, and its clandestine synthesis can result in the formation of various regioisomers, which may exhibit different physiological effects and potencies. Consequently, the unambiguous identification of these isomers is crucial for forensic analysis, drug development, and regulatory control. This document outlines the necessary experimental procedures, including sample preparation and NMR data acquisition. Furthermore, it presents a comparative analysis of expected ¹H and ¹³C NMR chemical shifts for different this compound regioisomers in a tabular format to facilitate their differentiation. A logical workflow for the identification process is also provided as a Graphviz diagram.
Introduction
Synthetic cannabinoids are a rapidly evolving class of new psychoactive substances (NPS). This compound, a potent agonist of the cannabinoid receptors, has emerged as a compound of interest in forensic and pharmacological research. The synthesis of this compound can yield different regioisomers, primarily differing in the attachment point of the adamantyl group to the indazole core or the substitution pattern on the adamantyl moiety itself. These subtle structural variations can be challenging to distinguish using routine analytical techniques such as gas chromatography-mass spectrometry (GC-MS) alone.
NMR spectroscopy, particularly one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) techniques, is a powerful tool for the unambiguous structural elucidation of organic molecules, including the differentiation of isomers. By analyzing chemical shifts, coupling constants, and through-bond correlations, it is possible to definitively identify the specific regioisomer of this compound present in a sample.
Experimental Protocols
Sample Preparation
A simplified "Dirty" NMR sample preparation method can be employed for rapid screening, especially for samples extracted from herbal matrices. For pure compounds or for obtaining high-resolution data for unambiguous identification, a standard sample preparation protocol is recommended.
Materials:
-
This compound sample (herbal extract or pure compound)
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated acetone (B3395972) (acetone-d₆)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
-
Internal standard (e.g., maleic acid for quantification)
Protocol for Pure Compounds:
-
Weigh approximately 1-5 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
Protocol for Herbal Matrices:
-
Place approximately 50 mg of the herbal product into a microcentrifuge tube.
-
Add approximately 1 mL of deuterated solvent (e.g., CDCl₃).
-
Vortex the tube for 1 minute to extract the synthetic cannabinoids.
-
Allow the solid material to settle.
-
Carefully transfer the supernatant to a 5 mm NMR tube using a glass pipette.
NMR Data Acquisition
High-field NMR spectrometers (e.g., 400 MHz or higher) are recommended for optimal resolution and sensitivity.
Instrument Parameters (Example):
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
¹H NMR:
-
Pulse program: zg30
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 2 s
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR:
-
Pulse program: zgpg30
-
Number of scans: 1024 or more
-
Relaxation delay (d1): 2 s
-
Spectral width: 0 to 200 ppm
-
-
2D NMR (COSY, HSQC, HMBC):
-
Use standard pulse programs available on the spectrometer software.
-
Optimize acquisition parameters (e.g., number of increments, number of scans) based on sample concentration and desired resolution.
-
Data Presentation: Comparative NMR Data
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | N-(1-adamantyl) Isomer | N-(2-adamantyl) Isomer | Expected Multiplicity |
| Indazole-H4 | ~8.2 | ~8.2 | d |
| Indazole-H7 | ~7.8 | ~7.8 | d |
| Indazole-H5/H6 | ~7.4 | ~7.4 | m |
| N-CH₂ | ~4.2 | ~4.2 | d |
| THP-CH | ~3.9 | ~3.9 | m |
| THP-CH₂ (axial) | ~3.4 | ~3.4 | t |
| Adamantyl-CH (bridgehead) | ~2.1 | - | br s |
| Adamantyl-CH₂ (adjacent to N) | - | ~4.1 | m |
| Adamantyl-CH (other) | - | ~2.2 | m |
| Adamantyl-CH₂ | ~1.7 | ~1.8-2.0 | m |
| THP-CH (benzylic) | ~2.0 | ~2.0 | m |
| THP-CH₂ (equatorial) | ~1.6 | ~1.6 | m |
Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | N-(1-adamantyl) Isomer | N-(2-adamantyl) Isomer |
| C=O | ~164 | ~164 |
| Indazole-C3a/C7a | ~140, ~127 | ~140, ~127 |
| Indazole-C4/C5/C6/C7 | ~126, ~123, ~122, ~110 | ~126, ~123, ~122, ~110 |
| Indazole-C3 | ~136 | ~136 |
| N-CH₂ | ~53 | ~53 |
| THP-C (O-C-O) | ~67 | ~67 |
| Adamantyl-C (bridgehead, C-N) | ~52 | - |
| Adamantyl-C (C-N) | - | ~58 |
| Adamantyl-CH (bridgehead) | ~41 | ~38 |
| Adamantyl-CH₂ | ~36 | ~31, ~27 |
| Adamantyl-CH | ~29 | ~37 |
| THP-CH (benzylic) | ~35 | ~35 |
| THP-CH₂ | ~30 | ~30 |
Mandatory Visualization
The following diagram illustrates the logical workflow for the identification of this compound regioisomers using NMR spectroscopy.
Caption: Workflow for this compound Regioisomer Identification.
Discussion
The key to differentiating the N-(1-adamantyl) and N-(2-adamantyl) regioisomers lies in the distinct chemical environments of the adamantyl protons and carbons.
-
In the ¹H NMR spectrum: The N-(1-adamantyl) isomer will exhibit a characteristic broad singlet for the three equivalent bridgehead protons. In contrast, the N-(2-adamantyl) isomer will show a more complex pattern of multiplets for the adamantyl protons, with the proton attached to the nitrogen-bearing carbon appearing at a significantly downfield-shifted position.
-
In the ¹³C NMR spectrum: The chemical shift of the carbon atom directly bonded to the nitrogen of the carboxamide group will be a key diagnostic marker. For the N-(1-adamantyl) isomer, this will be a quaternary carbon, while for the N-(2-adamantyl) isomer, it will be a methine carbon, each with a distinct and predictable chemical shift.
-
2D NMR: Two-dimensional NMR experiments are invaluable for confirming assignments.
-
COSY (Correlation Spectroscopy) will reveal the coupling network between protons, helping to trace the connectivity within the adamantyl and tetrahydropyran (B127337) spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) will correlate directly bonded protons and carbons, confirming the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations. For example, correlations from the amide N-H proton to the adamantyl carbons can definitively establish the point of attachment.
-
Conclusion
NMR spectroscopy provides a robust and definitive method for the identification and differentiation of this compound regioisomers. By following the detailed protocols and utilizing the comparative data presented in this application note, researchers, scientists, and drug development professionals can confidently elucidate the specific isomeric form of this synthetic cannabinoid. The use of a combination of 1D and 2D NMR techniques is highly recommended for unambiguous structure determination, which is essential for forensic applications, understanding structure-activity relationships, and ensuring the quality and safety of pharmaceutical compounds.
Animal Models for Studying the In Vivo Effects of Adamantyl-thpinaca: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantyl-thpinaca (ATHPINACA) is a synthetic cannabinoid receptor agonist (SCRA) with an indazole core structure.[1] Like other SCRAs, it primarily exerts its effects through the activation of cannabinoid receptors type 1 (CB1) and type 2 (CB2).[2] The CB1 receptors are predominantly found in the central nervous system, and their activation is responsible for the psychoactive effects of cannabinoids. CB2 receptors are mainly located in the periphery and are involved in immune function.[3] Most SCRAs, including likely this compound, act as potent, full agonists at these receptors, which can lead to more intense and unpredictable effects compared to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), a partial agonist.[2]
Due to its classification as a designer drug, comprehensive in vivo studies on this compound are limited. However, based on the pharmacology of structurally related adamantyl-containing synthetic cannabinoids, such as AKB48 (APINACA), and general protocols for SCRA in vivo assessment, we can establish robust models and protocols to investigate its effects. These application notes provide a framework for researchers to study the in vivo pharmacology of this compound in rodent models.
Mechanism of Action: CB1/CB2 Receptor Signaling
This compound is presumed to act as an agonist at CB1 and CB2 receptors, initiating a cascade of intracellular events. Upon binding, it is expected to activate Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels.
Figure 1: Simplified signaling pathway of this compound via CB1/CB2 receptors.
Animal Models and Husbandry
Species: Male Sprague-Dawley rats or Swiss-Webster mice are commonly used for studying the in vivo effects of synthetic cannabinoids.[4][5]
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, except during experimental periods. Acclimatization for at least one week is recommended before any procedures.
Drug Preparation and Administration
Formulation: this compound should be dissolved in a vehicle suitable for parenteral administration. A common vehicle for synthetic cannabinoids is a mixture of ethanol, Tween 80, and saline (e.g., 2% ethanol, 2% Tween 80, and 96% saline).[5]
Routes of Administration:
-
Intraperitoneal (IP) Injection: This is a common and relatively simple method for systemic administration in rodents.[6][7]
-
Intravenous (IV) Injection: This route provides rapid and complete bioavailability. The lateral tail vein is the most common site for IV injections in rodents.[8]
Dosage: The optimal dose range for this compound has not been established. Based on studies of other potent synthetic cannabinoids, a starting dose range of 0.1 to 3.0 mg/kg is suggested for initial dose-finding studies.[5] A dose-response curve should be generated for each behavioral and physiological endpoint.
Experimental Protocols
The Cannabinoid Tetrad
This battery of four tests is a classic method to screen for cannabinoid-like activity in rodents.[9]
-
Hypolocomotion (Open Field Test):
-
Apparatus: A square or circular arena with high walls.
-
Procedure: Following drug administration, place the animal in the center of the open field and record its locomotor activity for a set period (e.g., 30 minutes) using an automated tracking system. Key parameters include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Catalepsy (Bar Test):
-
Apparatus: A horizontal bar elevated above a surface.
-
Procedure: Gently place the animal's forepaws on the bar. Measure the latency to remove the paws. A state of catalepsy is indicated by an extended period of immobility.
-
-
Analgesia (Hot Plate or Tail-Flick Test):
-
Hot Plate Test: Place the animal on a heated surface (e.g., 52-55°C) and measure the latency to a nociceptive response (e.g., paw licking or jumping).
-
Tail-Flick Test: Apply a focused beam of heat to the animal's tail and record the latency to flick the tail away from the heat source.
-
-
Hypothermia:
-
Procedure: Measure the animal's core body temperature using a rectal probe at baseline and at set time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Additional Behavioral and Physiological Assays
-
Anxiety-like Behavior (Elevated Plus Maze): This test assesses anxiety by measuring the animal's preference for the open versus the closed arms of an elevated, plus-shaped maze.[10]
-
Cardiovascular Monitoring: In conscious, freely moving rats, biotelemetry can be used to measure blood pressure, heart rate, and body temperature continuously.[11]
-
Drug Discrimination: This assay assesses the subjective effects of a drug by training animals to discriminate between the test drug and vehicle.[12]
-
Conditioned Place Preference/Aversion: This test evaluates the rewarding or aversive properties of a drug by pairing its administration with a specific environment.[12]
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study of this compound.
Figure 2: General experimental workflow for in vivo studies of this compound.
Data Presentation
All quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups. The following tables provide examples based on expected outcomes from studies with related synthetic cannabinoids.
Table 1: Effects of AKB48 on the Cannabinoid Tetrad in Rats
| Dose (mg/kg, i.p.) | Locomotor Activity (% of Vehicle) | Catalepsy (Time on Bar, s) | Analgesia (Tail-Flick Latency, s) | Hypothermia (ΔT, °C) |
| Vehicle | 100 ± 10 | 5 ± 2 | 2.5 ± 0.5 | -0.2 ± 0.1 |
| 0.3 | 85 ± 8 | 15 ± 5 | 3.8 ± 0.6 | -0.8 ± 0.3 |
| 1.0 | 50 ± 7 | 45 ± 10 | 5.5 ± 0.8 | -1.5 ± 0.4 |
| 3.0 | 20 ± 5 | 120 ± 20 | 8.2 ± 1.2 | -3.0 ± 0.5 |
Data are hypothetical and presented as mean ± SEM, based on typical effects of potent SCRAs like AKB48.[5]
Table 2: Cardiovascular Effects of JWH-018 in Rats
| Treatment | Mean Blood Pressure (mmHg) | Heart Rate (beats/min) |
| Vehicle | 105 ± 5 | 350 ± 20 |
| JWH-018 (0.5 mg/kg) | 115 ± 6 | 360 ± 22 |
| JWH-018 (5.0 mg/kg) | 95 ± 7 | 320 ± 18 |
Data adapted from studies on JWH-018 and presented as mean ± SEM.[13] These data illustrate potential biphasic effects on cardiovascular parameters.
Metabolism and Pharmacokinetics
In vitro studies have shown that this compound is extensively metabolized, primarily by cytochrome P450 enzymes CYP3A4 and CYP3A5.[14] This results in a number of mono-, di-, and tri-hydroxylated metabolites.[1] The rapid metabolism suggests that the parent compound may have a short half-life in vivo, and that the metabolites may also contribute to the overall pharmacological effects. Pharmacokinetic studies in animal models are crucial to determine the time course of drug action and to identify appropriate dosing regimens.
Conclusion
While specific in vivo data for this compound is currently lacking, the protocols and methodologies established for other potent synthetic cannabinoids provide a solid foundation for its investigation. The use of rodent models, particularly the cannabinoid tetrad and other behavioral and physiological assays, will be instrumental in characterizing the pharmacological and toxicological profile of this compound. Researchers should proceed with caution, starting with low doses and carefully monitoring for adverse effects. The data generated from such studies will be critical for understanding the potential risks associated with this compound use and for informing public health and regulatory agencies.
References
- 1. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Adamantyl Cannabinoids as CB1 Receptor Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Δ9-Tetrahydrocannabinol-Like Effects of Novel Synthetic Cannabinoids in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats [frontiersin.org]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 8. research.uky.edu [research.uky.edu]
- 9. How we can study cannabinoid-induced effects in mice? | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 10. Repeated cannabinoid administration increases indices of noradrenergic activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SafetyLit: Synthetic cannabinoids found in "spice" products alter body temperature and cardiovascular parameters in conscious male rats [safetylit.org]
- 12. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute and subacute cardiovascular effects of synthetic cannabinoid JWH-018 in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Adamantyl-thpinaca Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantyl-thpinaca is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in the illicit drug market.[1] As with many novel psychoactive substances, a thorough understanding of its toxicological profile is crucial for public health and the development of potential therapeutic interventions. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in vitro using common cell culture-based assays. The methodologies described are fundamental for determining the compound's potential to cause cell death, elucidating its mechanisms of action, and establishing a preliminary safety profile.
Key Concepts in Cytotoxicity Assessment
When evaluating the cytotoxic effects of a compound like this compound, it is essential to employ a battery of assays that measure different aspects of cell health. This multi-parametric approach provides a more comprehensive understanding of the potential toxic effects. Key areas of investigation include:
-
Cell Viability: Assessing the overall health of a cell population and its ability to perform basic functions.
-
Cell Membrane Integrity: Determining if the compound causes damage to the cell membrane, leading to the leakage of intracellular components.
-
Apoptosis vs. Necrosis: Differentiating between programmed cell death (apoptosis) and uncontrolled cell death due to acute injury (necrosis).
-
Metabolic Activity: Investigating the compound's effect on cellular metabolism, which is often linked to cell viability.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line Selection: The choice of cell line is critical and should be relevant to the research question. For neurotoxicity studies, human neuroblastoma cells like SH-SY5Y are a suitable choice.[2] For assessing hepatotoxicity, liver-derived cells such as HepG2 can be used.[3] Other relevant cell lines could include those from the cardiovascular system, like H9c2 cardiomyocytes, or cancer cell lines to investigate potential anti-proliferative effects.[4][5]
-
Culture Conditions: Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5][6]
-
Preparation of this compound: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.[5] Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations for the experiments. It is crucial to keep the final DMSO concentration in the culture medium below 0.1% to avoid solvent-induced cytotoxicity.[7] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Treatment: Cells should be seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for apoptosis assays) and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or the vehicle control. The treatment duration can vary, but a 24-hour exposure is a common starting point.[2]
2. Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase.[2] The formation of formazan (B1609692) crystals, which are soluble in DMSO, is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[2]
-
Treat the cells with a range of this compound concentrations for 24 hours.[2]
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3 hours at 37°C in the dark.[2]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 590 nm using a microplate reader.[2]
-
Cell viability is expressed as a percentage of the vehicle-treated control group.
-
3. Cell Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the amount of LDH released from cells with damaged membranes.[2]
-
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[2]
-
The absorbance is typically measured at 495 nm.[2]
-
The percentage of LDH release is calculated relative to a positive control (cells treated with a lysis buffer like Triton X-100) and a negative control (vehicle-treated cells).[2]
-
4. Apoptosis Assessment: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells.
-
Protocol:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and treat with this compound for 24 hours.[2]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in binding buffer provided with a commercial Annexin V-FITC apoptosis detection kit.[5][6]
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 5-15 minutes in the dark at room temperature.[2]
-
Analyze the cells immediately using a flow cytometer.
-
Data Presentation
The quantitative data obtained from the cytotoxicity assays should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 85.7 ± 6.3 |
| 10 | 62.1 ± 4.9 |
| 25 | 41.3 ± 3.8 |
| 50 | 25.6 ± 2.9 |
| 100 | 10.4 ± 1.5 |
Table 2: Effect of this compound on Cell Membrane Integrity (LDH Assay)
| Concentration (µM) | LDH Release (% of Positive Control) ± SD |
| 0 (Vehicle) | 5.2 ± 1.1 |
| 1 | 6.1 ± 1.3 |
| 5 | 12.8 ± 2.5 |
| 10 | 25.4 ± 3.1 |
| 25 | 48.9 ± 4.2 |
| 50 | 70.3 ± 5.5 |
| 100 | 88.1 ± 6.0 |
Table 3: Analysis of Cell Death Mechanism by Annexin V/PI Staining
| Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| 0 (Vehicle) | 95.1 | 2.3 | 1.5 | 1.1 |
| 10 | 70.2 | 15.8 | 10.3 | 3.7 |
| 50 | 30.5 | 35.1 | 28.9 | 5.5 |
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Potential Signaling Pathway for Cannabinoid-Induced Apoptosis
Synthetic cannabinoids can induce apoptosis through various signaling pathways. One potential pathway involves the activation of cannabinoid receptors (CB1 or CB2), leading to an increase in intracellular ceramide levels and subsequent endoplasmic reticulum (ER) stress.[8][9] This can trigger the unfolded protein response (UPR) and ultimately lead to apoptosis.
Caption: Potential signaling cascade for cannabinoid-induced apoptosis.
Metabolism of this compound
It is important to consider that the cytotoxicity of this compound may be influenced by its metabolism. In vitro studies have shown that this compound is extensively metabolized, primarily through hydroxylation, by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.[10][11][12] The resulting metabolites may have different toxicological profiles compared to the parent compound. Therefore, when conducting cytotoxicity studies, especially in metabolically active cells like HepG2, it is crucial to be aware that the observed effects could be due to a combination of the parent compound and its metabolites.
Caption: Metabolic transformation of this compound.
The protocols and information provided in these application notes offer a robust framework for investigating the cytotoxicity of this compound. By employing a multi-assay approach and considering the metabolic fate of the compound, researchers can gain valuable insights into its toxicological properties. This knowledge is essential for informing public health policies, guiding clinical management of intoxications, and advancing the scientific understanding of novel psychoactive substances.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In vitro assessment of the cytotoxic, genotoxic and oxidative stress effects of the synthetic cannabinoid JWH-018 in human SH-SY5Y neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 4. Synthetic cannabinoid, JWH-030, induces QT prolongation through hERG channel inhibition - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 5. Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. realmofcaring.org [realmofcaring.org]
- 9. Cannabinoids induce apoptosis of pancreatic tumor cells via endoplasmic reticulum stress-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application of Adamantyl-thpinaca in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantyl-thpinaca (ATHPINACA) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class.[1][2][3] Like other SCRAs, its primary mechanism of action is through the activation of cannabinoid receptors, particularly the CB1 receptor, which is highly expressed in the central nervous system.[3][4] This interaction with the CB1 receptor makes this compound a compound of interest in neuroscience research, primarily for its potential to modulate neuronal activity and behavior. Its adamantyl group, a bulky and lipophilic moiety, influences its pharmacokinetic and pharmacodynamic properties.[5][6] While much of the existing literature on this compound is in the context of forensic toxicology, its potent agonist activity at CB1 receptors suggests its utility as a research tool to probe the endocannabinoid system and its role in various neuropathological and physiological processes.
These application notes provide an overview of the potential uses of this compound in a neuroscience research setting, complete with detailed experimental protocols and relevant data.
Data Presentation
The following tables summarize the available quantitative data for this compound and related adamantyl-containing synthetic cannabinoids. It is important to note that specific pharmacological data for this compound is limited in the public domain. The data for related compounds is provided for comparative purposes.
| Compound Class | Head Group | Ki (nM) for human CB1 Receptor | Reference |
| Indazole-3-carboxamides | Adamantyl | 8.8 - 59 | [6] |
Table 1: Binding Affinity of Adamantyl-Containing Synthetic Cannabinoids for the CB1 Receptor. This table shows the range of binding affinities (Ki) observed for a series of synthetic cannabinoid receptor agonists with an adamantyl head group. Lower Ki values indicate higher binding affinity.
| Compound | Assay Type | Receptor | Potency (EC50/IC50) | Efficacy | Reference |
| CUMYL-THPINACA | Radioligand Binding | Human CB1 | Ki = 1.23 ± 0.20 nM | N/A | [4] |
| CUMYL-THPINACA | Radioligand Binding | Human CB2 | Ki = 1.38 ± 0.86 nM | N/A | [4] |
| CUMYL-THPINACA | Functional Assay | Human CB1 | EC50 = 0.1 nM | Potent Agonist | [7] |
| CUMYL-THPINACA | Functional Assay | Human CB2 | EC50 = 0.59 nM | Potent Agonist | [7] |
Table 2: In Vitro Pharmacology of CUMYL-THPINACA, a Structurally Related Synthetic Cannabinoid. This table provides binding affinity (Ki) and functional potency (EC50) data for CUMYL-THPINACA, which shares structural similarities with this compound. This data can serve as a reference for estimating the potential activity of this compound.
Experimental Protocols
In Vitro Assays
1. CB1 Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the CB1 receptor using a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing human CB1 receptors
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA)
-
Radioligand: [3H]CP-55,940 (a potent CB1 agonist)
-
Non-specific binding control: WIN 55,212-2 (10 µM)
-
This compound stock solution (in DMSO)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-CB1 cells to confluency.
-
Harvest cells and centrifuge at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [3H]CP-55,940 (e.g., 1 nM final concentration), and cell membranes (e.g., 20 µg protein).
-
Non-specific Binding: Assay buffer, [3H]CP-55,940, WIN 55,212-2 (10 µM final concentration), and cell membranes.
-
Competition Binding: Assay buffer, [3H]CP-55,940, varying concentrations of this compound, and cell membranes.
-
-
Incubate the plate at 30°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a filtration apparatus.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay
This protocol measures the effect of this compound on forskolin-stimulated cAMP production in cells expressing CB1 receptors, providing information on its functional potency (EC50) and efficacy.
Materials:
-
HEK293 cells stably expressing human CB1 receptors
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Forskolin (B1673556) solution
-
This compound stock solution (in DMSO)
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Preparation:
-
Seed HEK293-CB1 cells in a 96-well plate and grow to ~80-90% confluency.
-
On the day of the assay, replace the culture medium with assay buffer and incubate for 30 minutes at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound to the appropriate wells.
-
Add forskolin to all wells (except the basal control) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 value from the resulting dose-response curve. The efficacy can be determined by the maximal inhibition achieved compared to a known full agonist.
-
In Vivo Assays
1. Drug-Induced Hypothermia in Rodents
This protocol assesses the in vivo potency of this compound by measuring its effect on core body temperature in mice or rats.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
This compound solution for injection (e.g., dissolved in a vehicle of ethanol, Emulphor, and saline)
-
Rectal thermometer or implantable temperature transponder
-
Animal scale
-
Syringes and needles for injection (e.g., intraperitoneal - i.p.)
Procedure:
-
Acclimation:
-
House the animals in a temperature-controlled environment (e.g., 22 ± 1°C) with a 12-hour light/dark cycle for at least one week before the experiment.
-
Handle the animals daily for several days to acclimate them to the experimental procedures.
-
-
Baseline Temperature Measurement:
-
On the day of the experiment, measure the baseline core body temperature of each animal at least twice at 15-minute intervals before drug administration.
-
-
Drug Administration:
-
Divide the animals into groups and administer different doses of this compound (e.g., 0.1, 0.3, 1, 3 mg/kg, i.p.) or vehicle.
-
-
Post-Injection Temperature Measurement:
-
Measure the core body temperature at regular intervals after injection (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes).
-
-
Data Analysis:
-
Calculate the change in body temperature from baseline for each animal at each time point.
-
Plot the mean change in body temperature against time for each dose group.
-
Determine the maximum hypothermic effect and the duration of action for each dose.
-
A dose-response curve can be generated by plotting the maximum change in temperature against the logarithm of the dose to determine the ED50.
-
2. Assessment of Locomotor Activity
This protocol evaluates the effect of this compound on spontaneous locomotor activity in rodents.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
This compound solution for injection
-
Open-field activity chambers equipped with infrared beams or video tracking software
-
Animal scale
-
Syringes and needles for injection
Procedure:
-
Acclimation:
-
Acclimate the animals to the testing room for at least 60 minutes before the start of the experiment.
-
-
Drug Administration:
-
Administer different doses of this compound or vehicle to separate groups of animals.
-
-
Locomotor Activity Recording:
-
Immediately after injection, place each animal in the center of an open-field chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes).
-
Compare the total distance traveled and other activity parameters between the different dose groups and the vehicle control group.
-
Generate a dose-response curve for the effect of this compound on locomotor activity.
-
Mandatory Visualizations
Caption: CB1 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for In Vivo Behavioral Studies.
Conclusion
This compound, as a potent CB1 receptor agonist, holds potential as a valuable research tool in neuroscience. The provided protocols for in vitro and in vivo assays offer a framework for characterizing its pharmacological profile and exploring its effects on neuronal function and behavior. Further research is warranted to fully elucidate its specific binding kinetics, functional efficacy, and its potential applications in studying the endocannabinoid system's role in health and disease. The structural and metabolic data also highlight the importance of considering its biotransformation in the interpretation of experimental results.[2][3][4][8] Researchers utilizing this compound should adhere to appropriate safety and ethical guidelines for handling potent psychoactive compounds and for the use of animals in research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel Adamantyl Cannabinoids as CB1 Receptor Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CUMYL-THPINACA - Wikipedia [en.wikipedia.org]
- 8. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor solubility of Adamantyl-thpinaca in aqueous buffers
Technical Support Center: Adamantyl-thpinaca Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of this compound during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for creating a primary stock solution of this compound?
A: this compound is a lipophilic compound with poor water solubility. For creating a high-concentration stock solution, organic solvents are necessary. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most common and effective choices.[1] A stock solution in DMSO can be prepared at concentrations up to 1 mg/mL, and in ethanol up to 25 mg/mL.[2]
Q2: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
A: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is diluted, and the aqueous buffer cannot maintain the solubility of the lipophilic compound. To prevent this, you can:
-
Minimize the final co-solvent concentration: Ensure the final concentration of DMSO or ethanol in your assay is as low as possible, typically below 0.5%, to avoid both precipitation and solvent-induced artifacts in biological assays.[3][4]
-
Use a carrier protein: Including 0.1% Bovine Serum Albumin (BSA) in your aqueous buffer can help maintain the solubility of lipophilic compounds.[4]
-
Employ surfactants or cyclodextrins: These agents can encapsulate the compound, enhancing its stability in aqueous solutions. See the detailed protocols below.[5][6][7]
Q3: Can I use sonication or heat to help dissolve the compound?
A: Yes, brief sonication in an ultrasonic bath is a recommended method to help break up microscopic aggregates and ensure the compound is fully dissolved in the primary stock solvent.[4] Gentle warming can also be used, but care must be taken to avoid thermal degradation of the compound.
Q4: What are the best practices for storing this compound solutions?
A: High-concentration stock solutions prepared in a suitable organic solvent like DMSO should be stored at -20°C to ensure stability.[1][8] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Overcoming Precipitation
If you are observing precipitation of this compound upon dilution into aqueous buffers, follow this troubleshooting workflow.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
This table summarizes the known solubility of this compound isomer 1, providing a baseline for stock solution preparation.
| Solvent | Concentration | Citation |
| DMSO | ~1 mg/mL | [2] |
| Ethanol | ~25 mg/mL | [2] |
| DMF | ~30 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | [2] |
Table 2: Comparison of Solubilization Strategies
This table compares different methods for enhancing the solubility of this compound in aqueous buffers for experimental use.
| Strategy | Mechanism of Action | Advantages | Disadvantages | Typical Final Conc. |
| Co-Solvent | Reduces the polarity of the aqueous medium.[6] | Simple to implement for initial dilutions. | Can cause precipitation at low %; may have biological effects at >0.5-1%.[1] | <0.5% |
| Surfactants (e.g., Tween-80) | Form micelles that encapsulate the hydrophobic drug molecule.[7] | Effective at low concentrations; can improve stability. | May interfere with some biological assays (e.g., membrane-based). | 0.01% - 0.1% |
| Cyclodextrins (e.g., HP-β-CD) | Form water-soluble inclusion complexes with the drug.[5][9] | High biocompatibility; significantly increases solubility; low toxicity.[5] | Requires specific protocol for complex formation; may be a more expensive option. | 1-5% (w/v) |
| Carrier Protein (e.g., BSA) | Binds to the lipophilic compound, keeping it in solution.[4] | Biologically relevant; mimics in vivo conditions. | Not suitable for protein-free assays; can interfere with ligand-binding studies. | ~0.1% |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a final concentration of 1 mg/mL.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Sonication (Optional): If particulates are still visible, place the tube in a water bath sonicator for 5-10 minutes.[4]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C.[8]
Protocol 2: Preparation of Working Solutions using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol is effective for significantly increasing the aqueous solubility of this compound by forming an inclusion complex.[5][10]
-
Prepare HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). Warm the solution slightly (to ~37°C) to ensure the cyclodextrin (B1172386) is fully dissolved.
-
Initial Dilution: Add a small volume of your this compound DMSO stock solution (from Protocol 1) directly into the HP-β-CD solution. The final DMSO concentration should not exceed 1-2%.
-
Complex Formation: Vortex the mixture vigorously for at least 30 minutes at room temperature. A multivortexer or shaker is ideal for this step.
-
Final Dilutions: Perform subsequent serial dilutions using the aqueous buffer that contains HP-β-CD to reach your final desired experimental concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound [mdpi.com]
- 9. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 10. scispace.com [scispace.com]
Technical Support Center: Optimizing Chromatographic Separation of Adamantyl-thpinaca Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Adamantyl-thpinaca isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate this compound isomers?
A1: The primary challenge in separating this compound isomers, such as the 1-adamantyl and 2-adamantyl positional isomers, lies in their structural similarity. These isomers have the same molecular weight and elemental composition, and often exhibit very similar polarities and physicochemical properties. This leads to close elution times and potential co-elution in chromatographic systems, making their individual detection and quantification difficult.
Q2: What are the key structural differences between this compound isomers that can be exploited for separation?
A2: The main difference lies in the attachment point of the adamantyl group to the rest of the molecule. For instance, in N-(1-adamantyl) and N-(2-adamantyl) isomers, the connectivity of the bulky, rigid adamantane (B196018) cage differs. This subtle change in molecular geometry can influence how the isomer interacts with the stationary phase of a chromatographic column, providing a basis for separation.
Q3: Which analytical techniques are most suitable for the separation of this compound isomers?
A3: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of synthetic cannabinoids, including this compound isomers.[1] GC-MS is often used for its high separation efficiency and reproducible fragmentation patterns, which can aid in isomer differentiation.[2] LC-MS/MS is advantageous for thermally labile compounds and offers high sensitivity and selectivity, particularly when using tandem mass spectrometry.[1]
Q4: Can mass spectrometry alone differentiate between the isomers without chromatographic separation?
A4: While mass spectrometry provides the mass-to-charge ratio, which is identical for isomers, the fragmentation patterns generated by techniques like Electron Ionization (EI) in GC-MS can differ. These differences in fragmentation can be used to distinguish between isomers, even if they are not fully separated chromatographically.[2] However, for accurate quantification, baseline chromatographic separation is highly desirable.
Troubleshooting Guide
Problem: Poor Resolution or Co-elution of Isomers
Q: My this compound isomers are co-eluting or showing poor peak resolution. What steps can I take to improve separation?
A: Addressing poor resolution requires a systematic approach. Here’s a troubleshooting workflow:
For High-Performance Liquid Chromatography (HPLC) / LC-MS/MS:
-
Optimize the Mobile Phase:
-
Adjust Mobile Phase Strength: In reversed-phase chromatography (e.g., using a C18 column), the mobile phase is polar. To increase retention and potentially improve separation, you can make the mobile phase more polar by increasing the proportion of the aqueous component (e.g., water with formic acid).[3][4]
-
Try Different Organic Modifiers: If you are using methanol (B129727), consider switching to or creating a ternary mixture with acetonitrile. The different solvent selectivity can alter the elution profile of the isomers.
-
Modify the pH: For ionizable compounds, adjusting the pH of the mobile phase can alter their retention and selectivity.
-
-
Evaluate the Stationary Phase:
-
Change Column Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase. Phenyl-hexyl or biphenyl (B1667301) columns can offer alternative selectivities for aromatic compounds.[5]
-
Decrease Particle Size: Using a column with a smaller particle size (e.g., sub-2 µm) can significantly increase column efficiency and improve resolution.
-
Increase Column Length: A longer column provides more theoretical plates, which can enhance separation.
-
-
Adjust Operating Parameters:
-
Lower the Flow Rate: Reducing the flow rate can improve separation efficiency, though it will increase the analysis time.
-
Optimize Temperature: Temperature can affect mobile phase viscosity and analyte interaction with the stationary phase. Experiment with different column temperatures (e.g., in 5°C increments) to see if resolution improves.[4]
-
For Gas Chromatography (GC) / GC-MS:
-
Optimize the Temperature Program:
-
Lower the Initial Temperature: A lower starting temperature can improve the focusing of analytes at the head of the column.
-
Slow the Ramp Rate: A slower temperature ramp will increase the time analytes spend interacting with the stationary phase, which can improve the separation of closely eluting compounds.
-
-
Select the Appropriate Column:
-
Column Polarity: Utilize a column with a different polarity. If you are using a non-polar column (e.g., DB-5ms), a mid-polarity column might provide the necessary selectivity.
-
Column Dimensions: A longer column with a smaller internal diameter and a thicker film can enhance resolution.
-
-
Adjust Carrier Gas Flow:
-
Optimize the linear velocity of the carrier gas (e.g., helium or hydrogen) to achieve the best column efficiency.
-
Problem: Peak Tailing
Q: I am observing significant peak tailing for my this compound isomers. What is the cause and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the chromatographic system.
-
Active Sites on the Column: Silanol (B1196071) groups on silica-based columns can interact with basic analytes, causing tailing.
-
Solution (HPLC): Add a mobile phase modifier like a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to suppress the ionization of silanol groups.[6]
-
Solution (GC): Use a highly inert column and ensure proper deactivation of the injector liner.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.[6]
-
-
Column Contamination: Buildup of contaminants on the column can lead to peak shape issues.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[6]
-
Quantitative Data Summary
| Analytical Method | Column | Mobile Phase / Carrier Gas | Isomer Elution Order (if specified) | Reference |
| GC-EI-MS | Not specified | Not specified | 1-adamantyl isomers generally elute slightly earlier than 2-adamantyl isomers. | [2] |
| UHPLC-HRMS | Hypersil Gold (50 x 2.1 mm, 1.9 µm) | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid | Not specified | [3] |
| LC-MS/MS | Kinetex Biphenyl (50 mm x 3 mm, 2.6 µm) | 0.1% Formic acid in water and acetonitrile | Not specified | [7] |
| LC-QTOF-MS | EC-C18 Poroshell (100 x 2.1 mm, 2.7 µm) | A: Water + 2mM Ammonium Acetate, B: Methanol | Not specified | [8] |
Experimental Protocols
General Protocol for LC-MS/MS Separation of this compound Isomers
This protocol is a general starting point and may require optimization for specific isomers and matrices.
-
Sample Preparation:
-
Accurately weigh a standard of the this compound isomer mixture.
-
Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare working solutions for calibration curves and quality controls.
-
For biological samples, a sample extraction step (e.g., solid-phase extraction or liquid-liquid extraction) will be necessary to remove matrix interferences.
-
-
LC System Parameters:
-
Column: A reversed-phase C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, <3 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 10-15 minutes. A shallow gradient is often necessary to resolve isomers.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1 - 5 µL.
-
-
MS System Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: For initial method development, use full scan mode to identify the precursor ions of the isomers.
-
Targeted Analysis: For quantification, use Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. Select a precursor ion and at least two product ions for each isomer to ensure specificity and accuracy.
-
Visualizations
References
- 1. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isomeric discrimination of synthetic cannabinoids by GC-EI-MS: 1-adamantyl and 2-adamantyl isomers of N-adamantyl carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. d-nb.info [d-nb.info]
Reducing ion suppression effects in Adamantyl-thpinaca LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Adamantyl-thpinaca.
Troubleshooting Ion Suppression
Ion suppression is a significant challenge in LC-MS analysis, leading to reduced analyte signal intensity, poor sensitivity, and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating these effects during this compound analysis.
Diagram: Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for troubleshooting and mitigating ion suppression in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of ion suppression in this compound analysis?
A1: Ion suppression in the LC-MS analysis of this compound and other synthetic cannabinoids is primarily caused by co-eluting matrix components from biological samples like urine or blood.[1] These interfering substances can include:
-
Phospholipids: Abundant in plasma and blood samples, they are notorious for causing significant ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of salts from the sample or buffers used during sample preparation can interfere with the ionization process.
-
Endogenous Metabolites: Urine and plasma contain a high concentration of various endogenous compounds that can compete with this compound for ionization.
-
Proteins: Inadequate removal of proteins from plasma or blood samples can lead to ion source contamination and signal suppression.
Q2: How can I determine if ion suppression is affecting my results?
A2: Several methods can be used to assess the presence and extent of ion suppression:
-
Post-Column Infusion: This is a definitive method where a constant flow of this compound solution is infused into the LC eluent after the analytical column and before the MS source. A blank matrix extract is then injected. A dip in the otherwise stable signal of the infused analyte indicates the retention time at which ion-suppressing components are eluting.
-
Matrix Effect Calculation: This quantitative approach compares the peak area of an analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration. The formula is: Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100 A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[2]
-
Internal Standard (IS) Response Monitoring: A stable isotope-labeled internal standard (SIL-IS) is the best tool to monitor and correct for ion suppression, as it co-elutes and experiences the same matrix effects as the analyte. A significant and inconsistent decrease in the IS signal across different samples is a strong indicator of variable ion suppression.
Q3: What are the most effective sample preparation techniques to reduce ion suppression for this compound?
A3: The choice of sample preparation is critical for minimizing matrix effects. Here's a comparison of common techniques for synthetic cannabinoid analysis:
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample (e.g., plasma) using an organic solvent like acetonitrile.[3] | Simple, fast, and inexpensive. | Often results in "dirtier" extracts with significant matrix components remaining, leading to higher ion suppression. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). | Can provide cleaner extracts than PPT. | Can be labor-intensive, may form emulsions, and the choice of solvent is crucial for good recovery. |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while interfering matrix components are washed away. The analyte is then eluted with a different solvent.[4] | Provides the cleanest extracts, leading to the most significant reduction in ion suppression.[4] | More time-consuming and expensive than PPT and LLE; requires method development to optimize the sorbent and solvents. |
For this compound, which is a relatively non-polar molecule, a reverse-phase SPE cartridge (e.g., C18) is a good starting point for developing a robust sample preparation method that effectively removes polar interferences.
Diagram: General Solid-Phase Extraction (SPE) Workflow
Caption: A typical workflow for solid-phase extraction to clean up biological samples.
Q4: Can I just dilute my sample to reduce ion suppression?
A4: Diluting the sample, often referred to as the "dilute-and-shoot" approach, can reduce the concentration of interfering matrix components and thereby lessen ion suppression. However, this also dilutes the analyte of interest, which can compromise the sensitivity of the assay, especially for low-concentration samples. This approach is generally only suitable when the analyte concentration is high enough to remain well above the limit of quantification after dilution. For trace analysis of this compound, more selective sample preparation methods like SPE are recommended.
Q5: What is the role of a stable isotope-labeled internal standard (SIL-IS) and is one available for this compound?
A5: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N). A SIL-IS is the "gold standard" for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to the analyte. It will co-elute from the LC column and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, accurate quantification can be achieved even in the presence of significant and variable matrix effects.
As of the latest search, a commercially available SIL-IS for this compound was not readily identified. In such cases, researchers may need to:
-
Consider custom synthesis: Several companies specialize in the custom synthesis of stable isotope-labeled compounds.
-
Use a structural analog: A closely related synthetic cannabinoid with similar physicochemical properties and retention time can be used as an internal standard. However, it may not perfectly mimic the ionization behavior of this compound, so careful validation of its performance is necessary.
Experimental Protocols
While a fully validated method for this compound with comprehensive ion suppression data was not found in the search results, the following protocols for similar synthetic cannabinoids can serve as a starting point for method development.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine (Proposed)
This proposed protocol is based on methods for other synthetic cannabinoids and the known properties of this compound.[4][5]
-
Sample Pre-treatment: To 1 mL of urine, add an appropriate internal standard. If the sample is expected to contain glucuronidated metabolites, perform enzymatic hydrolysis with β-glucuronidase.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 60 mg, 3 mL) by sequentially passing 2 mL of methanol and 2 mL of deionized water through it.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of a weak organic solvent/water mixture (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 2 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Protocol 2: LC-MS/MS Parameters for this compound Analysis (Proposed)
These parameters are suggested based on methods for other adamantane-containing synthetic cannabinoids and should be optimized for your specific instrument.[6][7][8]
-
LC System: UPLC or HPLC system
-
Column: A C18 column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. For example:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 30% B
-
10.1-12 min: Equilibrate at 30% B
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Source Parameters: These need to be optimized for this compound, but typical starting points are:
-
Capillary Voltage: 3.0 - 4.0 kV
-
Desolvation Temperature: 400 - 550°C
-
Desolvation Gas Flow: 800 - 1000 L/hr
-
Cone Gas Flow: 50 - 150 L/hr
-
-
MRM Transitions: The precursor ion will be the [M+H]⁺ of this compound. Product ions need to be determined by infusing a standard solution and performing a product ion scan. At least two transitions (one for quantification and one for qualification) should be monitored.
Quantitative Data Summary
The following table summarizes validation data for the analysis of various synthetic cannabinoids in biological matrices from the literature. This data can provide an expectation of the performance that should be achievable for a well-developed this compound method.
| Analyte(s) | Matrix | Sample Prep. | Recovery (%) | Matrix Effect (%) | Reference |
| 29 Synthetic Cannabinoids | Hair | Methanol Extraction | 36.1 - 93.3 | 19.1 - 110.0 | [7] |
| 4F-MDMB-BINACA & metabolites | Blood | SPE | 83.1 - 97.5 | 91.1 - 109.4 | [6] |
| 9 Synthetic Cannabinoids & metabolites | Urine | SPE | 58 - 105 | Not explicitly quantified but addressed | [5] |
| JWH-122, 5F-AMB, AMB-FUBINACA | Rat Urine | SPE | 92.0 - 106.8 | 93.4 - 118.0 | [7] |
| JWH-122, 5F-AMB, AMB-FUBINACA | Rat Plasma | Protein Precipitation | 95.4 - 106.8 | Not specified | [7] |
Note: Matrix effect is often reported as (100% - suppression%) or as a matrix factor. Values close to 100% (or a factor of 1) indicate minimal ion suppression or enhancement. Recovery values represent the efficiency of the extraction process.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation and application of an UPLC-MS/MS method for the quantification of synthetic cannabinoids in urine samples and analysis of seized materials from the Portuguese market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Adamantyl-THPINACA Degradation During Sample Storage: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Adamantyl-THPINACA during sample storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound in stored samples?
A1: The stability of this compound, like many synthetic cannabinoids, is influenced by several factors. The most critical is storage temperature, with higher temperatures accelerating degradation. Other contributing factors include the type of biological matrix (e.g., blood, plasma, urine), the pH of the sample, exposure to light, and the potential for bacterial contamination.[1] For synthetic cannabinoids in general, frozen storage is recommended to ensure stability over extended periods.[2][3][4]
Q2: What are the main degradation products of this compound?
A2: In biological samples, the primary degradation pathway for this compound is metabolism. This primarily involves enzymatic reactions leading to hydroxylated metabolites. Studies have shown that this compound is extensively metabolized, with the adamantyl moiety being a primary site for mono-, di-, and tri-hydroxylation.[5][6][7] Another potential degradation pathway, particularly under certain chemical conditions, is the hydrolysis of the amide group, which could release amantadine.[8]
Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?
A3: For long-term stability, it is strongly recommended to store samples containing this compound at -20°C or, ideally, -80°C.[9] Refrigerated storage at 4°C may be suitable for short-term storage, but degradation can still occur over time. Room temperature storage should be avoided for any significant duration.[1][2]
Q4: How does the choice of storage container affect the stability of this compound?
A4: Studies on other cannabinoids have shown that the container material can impact stability. For instance, losses of THC have been observed to be greater in plastic containers compared to glass vials.[1] While specific data for this compound is limited, it is a good laboratory practice to use high-quality, inert containers such as amber glass vials to minimize adsorption and exposure to light.
Q5: Can freeze-thaw cycles impact the integrity of this compound samples?
A5: Repeated freeze-thaw cycles should be avoided as they can affect the stability of some synthetic cannabinoids. If a sample needs to be accessed multiple times, it is advisable to aliquot it into smaller volumes before initial freezing to prevent the need for repeated thawing of the entire sample.
Quantitative Data Summary
| Compound(s) | Matrix | Storage Temperature | Duration | Stability Outcome |
| XLR-11, UR-144, AB-Pinaca, AB-Fubinaca | Whole Blood | Room Temperature (22°C) | 12 weeks | XLR-11 significantly degraded; others were relatively stable.[3][4] |
| XLR-11, UR-144, AB-Pinaca, AB-Fubinaca | Whole Blood | Refrigerated (4°C) | 12 weeks | XLR-11 significantly degraded; others were relatively stable.[3][4] |
| XLR-11, UR-144, AB-Pinaca, AB-Fubinaca | Whole Blood | Frozen (-20°C) | 12 weeks | All compounds remained stable.[3][4] |
| CUMYL-THPINACA & other synthetic cannabinoids | Preserved Whole Blood | Room Temperature | Up to 35 weeks | CUMYL-THPINACA was among the most stable analytes.[2] |
| CUMYL-THPINACA & other synthetic cannabinoids | Preserved Whole Blood | Frozen | 21 to 52 weeks | Most analytes were generally stable.[2] |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound in a Biological Matrix
This protocol outlines a general procedure for assessing the long-term stability of this compound in a biological matrix like plasma or urine.
1. Materials and Reagents:
-
This compound reference standard
-
Control biological matrix (e.g., drug-free human plasma)
-
Internal standard (e.g., a deuterated analog of this compound)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Amber glass storage vials
-
Calibrated pipettes and other standard laboratory equipment
-
LC-MS/MS system
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Spike the control biological matrix with the this compound stock solution to achieve a known concentration (e.g., 10 ng/mL).
-
Aliquot the spiked matrix into multiple amber glass vials for storage under different conditions.
3. Storage Conditions:
-
Store aliquots at various temperatures:
-
Room temperature (~20-25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
Ultra-low frozen (-80°C)
-
-
Protect a subset of samples at each temperature from light by wrapping the vials in aluminum foil to assess photodegradation.
4. Time Points for Analysis:
-
Analyze a set of samples at baseline (T=0).
-
Analyze samples at subsequent time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year).
5. Sample Analysis:
-
At each time point, retrieve the designated sample vials from storage.
-
Allow frozen samples to thaw completely at room temperature.
-
Perform a validated extraction procedure (e.g., protein precipitation or solid-phase extraction) to isolate this compound from the matrix.
-
Add the internal standard to all samples and calibration standards.
-
Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of this compound.
6. Data Analysis:
-
Calculate the mean concentration of this compound at each time point and storage condition.
-
Compare the mean concentrations at each time point to the baseline (T=0) concentration to determine the percentage of degradation.
-
Plot the percentage of remaining this compound against time for each storage condition.
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Degradation pathways of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ojp.gov [ojp.gov]
- 3. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Matrix Effects in Adamantyl-thpinaca Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the bioanalysis of Adamantyl-thpinaca and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] In the context of this compound bioanalysis, this can lead to ion suppression or enhancement, resulting in inaccurate quantification, reduced sensitivity, and poor reproducibility.[3] The bulky and lipophilic adamantyl group can contribute to these effects by influencing how the analyte interacts with the matrix and the analytical column.
Q2: What are the primary sources of matrix effects in biological samples like plasma and urine?
A2: The primary sources of matrix effects are endogenous components of the biological sample. In plasma, phospholipids, salts, and proteins are major contributors to ion suppression.[4] In urine, salts, urea, and other endogenous metabolites can interfere with ionization.[5]
Q3: How can I assess the extent of matrix effects in my this compound assay?
A3: The matrix effect can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of an analyte in a neat solution to the peak area of the same analyte spiked into a blank matrix extract.
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. It is recommended to evaluate this in multiple lots of the biological matrix to assess variability.[4]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An internal standard is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. A stable isotope-labeled (SIL) internal standard of this compound is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in sample preparation and ionization.[4] If a SIL-IS is not available, a structurally similar compound can be used, but thorough validation is crucial.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Analyte Recovery | Inefficient extraction from the biological matrix. Analyte degradation during sample processing. | Optimize the sample preparation method (see Experimental Protocols section). Investigate different extraction solvents or SPE sorbents. Ensure proper pH adjustment during extraction. Assess the stability of this compound under your experimental conditions.[6][7] |
| High Variability in Results | Inconsistent sample preparation. Differential matrix effects between samples. Inappropriate internal standard. | Ensure precise and consistent execution of the sample preparation protocol. Use a stable isotope-labeled internal standard if possible. Evaluate matrix effects across multiple lots of the biological matrix. |
| Significant Ion Suppression | Co-elution of matrix components (e.g., phospholipids). Inadequate sample cleanup. | Improve sample preparation to remove interfering substances (e.g., use a more rigorous SPE protocol or a phospholipid removal plate).[8] Optimize chromatographic conditions to separate the analyte from matrix interferences. |
| Peak Tailing or Poor Peak Shape | Interaction of the adamantyl group with the analytical column. Presence of residual matrix components. | Use a column with a different stationary phase (e.g., biphenyl (B1667301) or pentafluorophenyl) that may offer different selectivity for adamantyl-containing compounds. Ensure thorough sample cleanup. |
| Carryover | Adsorption of the lipophilic analyte to autosampler components. | Optimize the autosampler wash procedure, using a strong organic solvent. Inject a blank sample after high-concentration samples to assess for carryover. |
Data Presentation
The following tables provide representative quantitative data on the effectiveness of different sample preparation techniques for synthetic cannabinoids. Note that this data is illustrative and specific performance for this compound should be validated in your laboratory.
Table 1: Comparison of Sample Preparation Techniques for this compound in Human Plasma
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85 - 95 | 70 - 85 | > 90 |
| Matrix Effect (%) | 60 - 80 (Suppression) | 75 - 90 (Suppression) | 90 - 105 |
| Relative Standard Deviation (RSD, %) | < 15 | < 10 | < 5 |
| Throughput | High | Low to Medium | Medium to High |
| Cost per Sample | Low | Low | High |
Table 2: Matrix Effect in Different Biological Matrices for this compound (Illustrative Data)
| Biological Matrix | Sample Preparation Method | Matrix Effect (%) |
| Human Plasma | Protein Precipitation | 75 (Suppression) |
| Human Plasma | Solid-Phase Extraction | 95 |
| Human Urine | Dilute and Shoot | 50 (Suppression) |
| Human Urine | Solid-Phase Extraction | 92 |
Experimental Protocols
Protein Precipitation (PPT) for Plasma Samples
This protocol is a rapid and simple method for removing the majority of proteins from plasma samples.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and centrifuge again before injecting into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) for Urine Samples
LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquids.
-
To 1 mL of urine in a glass tube, add the internal standard.
-
Add 200 µL of 1 M sodium hydroxide (B78521) to adjust the pH to > 10.
-
Add 5 mL of a mixture of n-hexane and ethyl acetate (B1210297) (9:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Plasma or Urine Samples
SPE provides a more thorough cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away. A mixed-mode cation exchange polymer-based sorbent is often effective for synthetic cannabinoids.
-
Sample Pre-treatment:
-
Plasma: Dilute 500 µL of plasma with 500 µL of 4% phosphoric acid in water.
-
Urine: Acidify 1 mL of urine with 100 µL of formic acid.
-
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5).
-
Wash the cartridge with 1 mL of methanol/water (20:80, v/v).
-
-
Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
Visualizations
Caption: General experimental workflow for this compound bioanalysis.
Caption: Troubleshooting logic for inaccurate this compound bioanalysis results.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ojp.gov [ojp.gov]
- 7. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a high-throughput LC-MS/MS bioanalytical method for the simultaneous quantification of cannabidiol and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Adamantyl-thpinaca Metabolites
Welcome to the technical support center for the analysis of Adamantyl-thpinaca and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during experimental work. A primary focus of this guide is to address the common issue of in-source dehydration of hydroxylated metabolites during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it metabolized?
This compound (ATHPINACA) is a synthetic cannabinoid receptor agonist (SCRA) characterized by an adamantyl group.[1] Like many SCRAs, it undergoes extensive phase I metabolism in the body, primarily through oxidation. The main metabolic pathway involves hydroxylation of the adamantyl moiety, leading to the formation of various mono-, di-, and tri-hydroxylated metabolites.[2][3] To a lesser extent, hydroxylation can also occur on the tetrahydropyran (B127337) ring.[4]
Q2: What is in-source dehydration and why is it a problem for this compound metabolite analysis?
In-source dehydration is a type of in-source fragmentation, a phenomenon that can occur in the electrospray ionization (ESI) source of a mass spectrometer.[5] It involves the loss of a water molecule from an analyte, in this case, the hydroxylated metabolites of this compound. This process generates artifact peaks in the mass spectrum that can be mistaken for genuine metabolites, leading to misidentification and inaccurate quantification.[6] Several hydroxylated metabolites of this compound are known to be susceptible to in-source dehydration.[2]
Q3: Which cannabinoid receptors do this compound and its metabolites interact with?
This compound and other synthetic cannabinoids primarily act as agonists at the cannabinoid receptors 1 (CB1) and 2 (CB2).[2][4] These receptors are G protein-coupled receptors (GPCRs).[7] The psychoactive effects of these substances are mainly mediated through the activation of CB1 receptors in the central nervous system.[8]
Q4: What are the general steps for analyzing this compound metabolites in biological samples?
A typical workflow for the analysis of this compound metabolites in matrices like urine or blood involves:
-
Sample Preparation: This often includes an initial hydrolysis step, particularly for urine samples, to cleave glucuronide conjugates, followed by an extraction technique such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or supported liquid extraction (SLE) to isolate the analytes from the matrix.[9][10][11]
-
LC-MS/MS Analysis: The extracted samples are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate, identify, and quantify the parent compound and its metabolites.[12]
Troubleshooting Guide
This section provides solutions to common problems encountered during the LC-MS analysis of this compound metabolites, with a special focus on mitigating in-source dehydration.
| Problem | Potential Cause | Troubleshooting Steps |
| Presence of unexpected peaks at M-18 Da from hydroxylated metabolites. | In-source dehydration of hydroxylated metabolites. | Optimize MS source parameters to minimize fragmentation. Key parameters to adjust include the declustering potential (or fragmentor voltage) and the ion source temperature. Lowering these values can often reduce in-source fragmentation.[5] |
| Poor sensitivity and low signal intensity for metabolites. | Inefficient extraction, suboptimal LC-MS/MS parameters, or matrix effects. | - Extraction: Evaluate and optimize the extraction method to ensure efficient recovery of analytes.[13] - LC-MS/MS Parameters: Perform a thorough optimization of the mass spectrometer source parameters (e.g., spray voltage, gas temperatures) and analyte-specific parameters (e.g., collision energy).[13] - Chromatography: Ensure chromatographic peaks are sharp and symmetrical for optimal signal-to-noise.[13] |
| Retention time shifts. | Changes in mobile phase composition or pH, column degradation, or system contamination. | - Mobile Phase: Prepare fresh mobile phase and ensure accurate composition.[14] - Column: Check the column for signs of aging or voids.[15] - System: Flush the LC system to remove any contaminants.[15] |
| Peak tailing or splitting. | Column contamination, injection of sample in a solvent stronger than the mobile phase, or extra-column effects. | - Column: Flush the column or try reversing it to remove contamination from the inlet frit.[15] - Injection Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[15] - Connections: Check all tubing and fittings for proper connections to minimize extra-column volume.[15] |
| High background noise. | Contamination from solvents, sample extracts, or the LC-MS system itself. | - Solvents: Use high-purity, LC-MS grade solvents. - Sample Preparation: Incorporate a thorough sample clean-up step to remove matrix interferences.[15] - System: Clean the ion source and other components of the mass spectrometer as recommended by the manufacturer. |
Data Presentation
Table 1: Impact of MS Source Parameters on In-Source Dehydration
| Parameter | Effect on In-Source Dehydration | Recommendation for Minimizing Dehydration |
| Declustering Potential / Fragmentor Voltage | Higher voltages increase the energy of ions entering the mass spectrometer, leading to more in-source fragmentation, including dehydration.[5] | Decrease the voltage to the minimum level required for efficient ion transmission. |
| Ion Source Temperature | Higher temperatures can provide thermal energy that promotes the dehydration of susceptible metabolites.[5] | Optimize the source temperature to the lowest setting that still allows for efficient desolvation of the ESI droplets. |
| Nebulizer Gas Flow | Affects the size of the ESI droplets and the efficiency of desolvation. | Optimize for a stable spray and efficient ionization without excessive heating. |
| Capillary Voltage | Primarily affects the overall ion signal. | Optimize for maximum signal of the target analytes. |
Experimental Protocols
Sample Preparation for Urine Analysis
This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.
-
Hydrolysis: To 1 mL of urine, add 50 µL of β-glucuronidase solution. Incubate at 37°C for 1-2 hours to cleave glucuronide conjugates.[10]
-
Extraction (SPE):
-
Condition a solid-phase extraction cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with methanol (B129727) followed by deionized water.[13]
-
Load the hydrolyzed urine sample onto the conditioned cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[13]
-
Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.[10]
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for the separation of synthetic cannabinoids and their metabolites.
-
Mobile Phase: A gradient elution with water and acetonitrile (B52724) or methanol, often with a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of this compound and its metabolites.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is typically used for targeted quantification, monitoring specific precursor-to-product ion transitions for each analyte.
-
Source Parameter Optimization: As detailed in the troubleshooting guide and Table 1, carefully optimize the declustering potential/fragmentor voltage and source temperature to minimize in-source dehydration. This should be done by infusing a standard of a hydroxylated metabolite and observing the ratio of the [M+H]+ ion to the dehydrated [M+H-H2O]+ ion while adjusting the parameters.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. open.bu.edu [open.bu.edu]
- 10. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. agilent.com [agilent.com]
Best practices for handling and storing Adamantyl-thpinaca standards
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Adamantyl-thpinaca standards. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound standards?
A1: For long-term stability, this compound standards should be stored at ≤ -20°C in a tightly sealed, light-resistant container.[1][2] Some synthetic cannabinoids have shown stability for at least one month at -20°C.[2] For short-term storage, refrigeration at 4°C is acceptable, but prolonged storage at this temperature or at room temperature should be avoided to prevent degradation.[1][2]
Q2: What type of storage container is recommended for this compound solutions?
A2: It is highly recommended to use silanized glass vials for storing solutions of this compound and other synthetic cannabinoids. This is because these compounds can adsorb to the surface of standard glass and plastic containers, leading to a decrease in the actual concentration of the solution over time.
Q3: What solvents should be used to prepare this compound standard solutions?
A3: this compound is highly lipophilic and generally has low solubility in water.[3] Therefore, stock solutions should be prepared in an appropriate organic solvent such as methanol (B129727), ethanol, acetonitrile (B52724), or dimethyl sulfoxide (B87167) (DMSO).[3][4] For working solutions used in aqueous buffers, it is crucial to ensure that the final concentration of the organic solvent is low enough to prevent precipitation of the analyte.[4]
Q4: How can I prevent degradation of this compound during experimental procedures?
A4: To minimize degradation, avoid repeated freeze-thaw cycles of the standard solutions.[4] Prepare aliquots of the stock solution to be used for individual experiments. Protect the solutions from light and elevated temperatures. When working with biological matrices, it is important to process samples promptly as enzymatic degradation can occur.
Q5: What are the primary metabolites of this compound I should be aware of in my experiments?
A5: this compound is extensively metabolized, primarily through hydroxylation of the adamantyl and tetrahydropyran (B127337) moieties.[5][6][7] The main cytochrome P450 enzymes involved in its metabolism are CYP3A4 and CYP3A5.[5][6][7] Common metabolites include mono-, di-, and tri-hydroxylated forms of the parent compound.[5][7] Researchers should be aware that some hydroxylated metabolites can be unstable and prone to in-source dehydration during mass spectrometry analysis.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no analytical signal for the standard | 1. Degradation: The standard may have degraded due to improper storage (temperature, light exposure).2. Adsorption: The analyte may have adsorbed to the surface of the storage vial or sample preparation plastics.3. Incomplete Dissolution: The standard may not be fully dissolved in the chosen solvent. | 1. Verify Storage: Ensure the standard has been stored at ≤ -20°C and protected from light. Prepare a fresh dilution from a stock solution that has been properly stored.2. Use Appropriate Vials: Switch to silanized glass vials for storage and sample preparation. Minimize the use of plasticware where possible.3. Ensure Complete Dissolution: Vortex or sonicate the solution to ensure the standard is fully dissolved. Consider a different solvent if solubility issues persist.[3][4] |
| Inconsistent or poor reproducibility of results | 1. Inaccurate Pipetting: Inconsistent volumes of the standard solution are being used.2. Evaporation of Solvent: The solvent may be evaporating from the working solutions, leading to an increase in concentration.3. Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated and use proper pipetting technique.2. Seal Vials Properly: Keep vials tightly sealed when not in use. Prepare fresh working solutions for each experiment.3. Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4] |
| Peak tailing or splitting in chromatogram | 1. Column Contamination: Buildup of contaminants on the analytical column.2. Injection Solvent Mismatch: The injection solvent is significantly stronger than the mobile phase.3. Secondary Interactions: The analyte is interacting with active sites on the column. | 1. Column Flushing: Flush the column with a strong solvent to remove contaminants.2. Solvent Matching: Ensure the injection solvent is similar in strength to the initial mobile phase, or inject a smaller volume.3. Mobile Phase Modifier: Add a small amount of a competing agent (e.g., trifluoroacetic acid for reverse-phase chromatography) to the mobile phase to reduce secondary interactions. |
| Presence of unexpected peaks in the chromatogram | 1. Metabolites/Degradation Products: The standard may have degraded, or if working with biological samples, metabolites are present.2. Contamination: Contamination from solvents, glassware, or the instrument.3. In-source Fragmentation/Dehydration: Some metabolites of this compound are known to be unstable in the mass spectrometer source.[6] | 1. Analyze Fresh Standard: Analyze a freshly prepared standard to confirm the identity of the main peak. Compare the chromatogram to identify potential degradation products or metabolites.2. Run Blanks: Run solvent blanks to identify any sources of contamination.3. Optimize MS Source Conditions: Adjust the source temperature and other parameters to minimize in-source reactions. |
Quantitative Data Summary
The stability of synthetic cannabinoids can vary depending on the specific compound and storage conditions. While specific quantitative stability data for this compound is limited, the following table provides representative stability data for other synthetic cannabinoids stored in whole blood, which can serve as a general guideline.
| Compound | Storage Temperature | Stability over 12 Weeks |
| AB-Fubinaca | Room Temperature (22°C) | Relatively Stable |
| Refrigerated (4°C) | Relatively Stable | |
| Frozen (-20°C) | Stable | |
| AB-Pinaca | Room Temperature (22°C) | Relatively Stable |
| Refrigerated (4°C) | Relatively Stable | |
| Frozen (-20°C) | Stable | |
| UR-144 | Room Temperature (22°C) | Relatively Stable |
| Refrigerated (4°C) | Relatively Stable | |
| Frozen (-20°C) | Stable | |
| XLR-11 | Room Temperature (22°C) | Significant Degradation |
| Refrigerated (4°C) | Significant Degradation | |
| Frozen (-20°C) | Stable |
Data adapted from a study on the stability of synthetic cannabinoids in biological specimens.[1] It is crucial to note that the stability of this compound may differ, and it is best practice to store all synthetic cannabinoid standards at -20°C or below for long-term use.[1][2]
Experimental Protocols
Protocol for Preparation of this compound Standard Solutions
-
Materials:
-
This compound reference standard
-
Class A volumetric flasks
-
Calibrated micropipettes
-
Silanized glass vials
-
HPLC-grade methanol or acetonitrile
-
Vortex mixer
-
Analytical balance
-
-
Procedure for 1 mg/mL Stock Solution: a. Allow the this compound reference standard to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh approximately 1 mg of the standard onto a weighing paper and transfer it to a 1 mL volumetric flask. Record the exact weight. c. Add a small amount of methanol or acetonitrile to the flask to dissolve the standard. d. Vortex the flask for 30 seconds to ensure complete dissolution. e. Add solvent to the 1 mL mark. f. Cap the flask and invert it several times to ensure homogeneity. g. Transfer the stock solution to a labeled silanized glass vial for storage at ≤ -20°C.
-
Procedure for Working Solutions: a. Prepare serial dilutions from the stock solution to create a range of calibration standards. b. For example, to prepare a 100 µg/mL working solution, transfer 100 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask and bring it to volume with the desired solvent. c. Prepare fresh working solutions for each experiment to ensure accuracy.
Protocol for LC-MS/MS Analysis of this compound
This is a general method and should be optimized for your specific instrumentation and experimental needs.
-
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Autosampler with temperature control
-
-
LC Conditions (Example):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: These will need to be determined by infusing a dilute solution of this compound and optimizing the collision energy for the most abundant and specific transitions.
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
-
-
Analysis Procedure: a. Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved. b. Prepare a sequence including solvent blanks, calibration standards at multiple concentration levels, quality control samples, and unknown samples. c. Inject the samples and acquire the data. d. Process the data using the appropriate software to generate a calibration curve and quantify the concentration of this compound in the unknown samples.
Visualizations
Caption: Recommended workflow for handling and storing this compound standards.
Caption: Simplified signaling pathway upon CB1 receptor activation by a synthetic cannabinoid agonist.
Caption: A logical flow for troubleshooting inconsistent experimental results.
References
- 1. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. unodc.org [unodc.org]
- 4. benchchem.com [benchchem.com]
- 5. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Immunoassay Sensitivity for Adamantyl-thpinaca
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the sensitivity of immunoassays for the synthetic cannabinoid, Adamantyl-thpinaca.
Frequently Asked Questions (FAQs)
Q1: Why am I not detecting this compound in my samples even when I expect it to be present?
A1: this compound is extensively and rapidly metabolized in the body.[1][2][3] The parent compound may be present at very low to undetectable concentrations in biological matrices like urine.[2] Therefore, immunoassays with antibodies that primarily target the parent molecule may yield false-negative results. To enhance detection, it is crucial to use an immunoassay that targets the major metabolites of this compound.
Q2: What are the major metabolites of this compound that I should be targeting with my immunoassay?
A2: In vitro studies have identified several metabolites of this compound, primarily formed through hydroxylation.[1][2][3] An abundant and characteristic di-hydroxylated metabolite has been suggested as a potential in vivo biomarker.[2][3] Targeting these more stable and abundant metabolites will significantly increase the window of detection and the sensitivity of the assay.
Q3: What is cross-reactivity and how does it affect my this compound immunoassay?
A3: Cross-reactivity occurs when the antibodies in the immunoassay bind to compounds other than the target analyte, in this case, this compound or its metabolites. This can lead to false-positive results or inaccurate quantification. Synthetic cannabinoids have a high degree of structural similarity, making cross-reactivity a common issue.[4][5] It is essential to consult the assay manufacturer's data on cross-reactivity with other synthetic cannabinoids and relevant metabolites.
Q4: How can I improve the overall sensitivity of my immunoassay?
A4: Several strategies can be employed to enhance immunoassay sensitivity:
-
Optimize Antibody and Antigen Concentrations: Titrate both the capture and detection antibodies (if applicable) and the antigen conjugate to find the optimal concentrations that yield the best signal-to-noise ratio.
-
Incubation Times and Temperatures: Increasing incubation times or adjusting temperatures can enhance the binding kinetics between the antibody and the analyte. However, this may also increase background noise, so optimization is key.
-
Blocking: Use an effective blocking buffer to minimize non-specific binding of antibodies to the plate surface.
-
Washing Steps: Ensure thorough and consistent washing between steps to remove unbound reagents, which can contribute to high background.
-
Signal Amplification: Consider using a more sensitive detection system, such as a chemiluminescent or fluorescent substrate instead of a colorimetric one.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background Signal | 1. Insufficient blocking. 2. Antibody concentration too high. 3. Inadequate washing. 4. Contaminated reagents or buffers. | 1. Increase blocking incubation time or try a different blocking agent. 2. Perform an antibody titration to determine the optimal concentration. 3. Increase the number of wash cycles and ensure complete removal of wash buffer. 4. Prepare fresh reagents and use high-purity water. |
| Low or No Signal | 1. Targeting the parent compound instead of metabolites. 2. Low antibody affinity for the target analyte. 3. Degraded enzyme conjugate or substrate. 4. Incorrect assay procedure (e.g., wrong incubation times/temperatures). | 1. Use an immunoassay that targets the major metabolites of this compound. 2. Consider a different antibody with higher affinity. 3. Check the expiration dates and storage conditions of all reagents. Use fresh substrate. 4. Carefully review and adhere to the assay protocol. |
| High Variability Between Replicates | 1. Inconsistent pipetting technique. 2. Edge effects on the microplate. 3. Temperature gradients across the plate during incubation. 4. Incomplete mixing of reagents. | 1. Use calibrated pipettes and ensure consistent technique. 2. Avoid using the outermost wells of the plate. 3. Ensure the plate is incubated in a temperature-controlled environment and allowed to reach room temperature before reading. 4. Gently mix all reagents before adding them to the wells. |
| False Positives | 1. Cross-reactivity with other structurally similar synthetic cannabinoids. 2. Matrix effects from the sample. | 1. Review the cross-reactivity profile of the antibody. Confirm positive results with a confirmatory method like LC-MS/MS. 2. Dilute the sample to minimize matrix interference. |
Data Presentation
Table 1: Identified Metabolites of this compound
| Metabolite Type | Number Identified | Significance |
| Mono-hydroxylated | Multiple | Present, but may be less abundant than di-hydroxylated metabolites. |
| Di-hydroxylated | Multiple | An abundant and characteristic di-hydroxylated metabolite is a promising biomarker for detection.[2][3] |
| Tri-hydroxylated | Multiple | Also detected, contributing to the overall metabolic profile. |
| Glucuronidated | Two | Indicates further metabolism and potential targets for assays that include a hydrolysis step.[2] |
Table 2: Illustrative Cross-Reactivity Data for a Hypothetical this compound Metabolite Immunoassay
Disclaimer: The following table is for illustrative purposes only, as specific cross-reactivity data for an this compound immunoassay was not found. This data represents a hypothetical scenario to demonstrate how cross-reactivity might be presented.
| Compound | Concentration for 50% Inhibition (IC50) (ng/mL) | Cross-Reactivity (%) |
| This compound di-hydroxy metabolite | 10 | 100 |
| This compound mono-hydroxy metabolite | 50 | 20 |
| This compound | 200 | 5 |
| CUMYL-THPINACA | >1000 | <1 |
| JWH-018 | >1000 | <1 |
| THC | >1000 | <1 |
Experimental Protocols
Generalized Competitive ELISA Protocol for this compound Metabolite
This protocol is a general guideline and should be optimized for the specific immunoassay kit and reagents being used.
-
Coating:
-
Dilute the this compound metabolite-protein conjugate (the coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Competitive Reaction:
-
Add 50 µL of the standard or sample to the appropriate wells.
-
Add 50 µL of the diluted anti-Adamantyl-thpinaca metabolite antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Detection:
-
Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2, but increase to five washes.
-
-
Substrate Addition:
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stop Reaction:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
-
Read Plate:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) within 15 minutes of adding the stop solution. The signal is inversely proportional to the amount of this compound metabolite in the sample.
-
Visualizations
Caption: Workflow for a competitive ELISA for this compound metabolite detection.
Caption: Troubleshooting decision tree for common immunoassay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Resolving peak tailing issues in HPLC analysis of Adamantyl-thpinaca
This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Adamantyl-thpinaca. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reliable chromatographic results.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and provides a step-by-step guide to diagnosing and resolving peak tailing in the HPLC analysis of this compound.
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, and its trailing edge is broader than the leading edge.[1][2] In an ideal chromatogram, peaks should have a symmetrical Gaussian shape.[1][3] Peak tailing is problematic because it can compromise the accuracy of quantification, reduce resolution between closely eluting peaks, and indicate undesirable chemical interactions within the HPLC system.[1][4] For this compound, which likely contains basic nitrogenous groups, peak tailing is a common issue due to strong interactions with the stationary phase.[5][6][7]
Q2: What are the primary causes of peak tailing for a compound like this compound?
A2: The most common cause of peak tailing for basic compounds like this compound is secondary interactions with the stationary phase.[1][5][7] Specifically, these interactions often occur with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[1][2][6] At certain pH levels, these silanol groups can be ionized and interact strongly with the basic sites on the this compound molecule, leading to a secondary retention mechanism that causes peak tailing.[2][5][6] Other potential causes include column overload, extra-column dead volume, and a mismatch between the sample solvent and the mobile phase.[4][8]
Q3: How can I systematically troubleshoot peak tailing for this compound?
A3: A systematic approach is crucial for identifying and resolving the root cause of peak tailing. The following flowchart outlines a recommended troubleshooting workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
Q4: How does the mobile phase pH affect the peak shape of this compound?
A4: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[9][10][11] The ionization state of both the analyte and the residual silanol groups on the column is pH-dependent.[2][9]
-
At low pH (e.g., pH < 3): The silanol groups are protonated (Si-OH) and less likely to interact with the protonated basic analyte. This can significantly reduce peak tailing.[1][5]
-
At mid-range pH (e.g., pH 4-7): Silanol groups can be ionized (SiO-), leading to strong electrostatic interactions with the protonated this compound, causing severe peak tailing.[2][6] It is also important to avoid working near the pKa of the analyte, as this can lead to a mixture of ionized and unionized forms and result in distorted or split peaks.[9][10][11]
-
At high pH (e.g., pH > 8): The this compound is likely in its neutral form, and while the silanols are ionized, the reduced charge on the analyte can minimize tailing. However, it's crucial to use a pH-stable column at high pH to prevent degradation of the stationary phase.[9]
Q5: What are mobile phase additives, and how can they help reduce peak tailing?
A5: Mobile phase additives are small amounts of chemicals added to the mobile phase to improve chromatographic performance. For basic compounds like this compound, two common types of additives are:
-
Amine Modifiers (e.g., Triethylamine - TEA): These are basic compounds that act as "silanol blockers."[1] They compete with the basic analyte for interaction with the active silanol sites on the stationary phase, thereby reducing peak tailing.[1][4]
-
Ion-Pairing Agents: These are ionic reagents with a hydrophobic tail that can pair with the ionized analyte.[12][13] For a basic compound like this compound, an anionic ion-pairing agent (e.g., alkyl sulfonates) can be used.[14] The resulting neutral ion-pair has better retention and peak shape on a reversed-phase column.[12][13]
Quantitative Data Summary
The following table summarizes key parameters and their typical ranges for troubleshooting peak tailing in the HPLC analysis of basic compounds like this compound.
| Parameter | Recommended Range/Value | Rationale for Peak Shape Improvement |
| Mobile Phase pH (for basic analytes) | 2.5 - 3.5 | Protonates silanol groups, minimizing secondary interactions.[1][5] |
| > 8.0 (with a pH-stable column) | Suppresses ionization of the basic analyte.[15] | |
| Buffer Concentration | 10 - 50 mM | Maintains a stable pH and can help mask residual silanol interactions.[8][16] |
| Triethylamine (TEA) Concentration | 0.1% (v/v) or ~25 mM | Acts as a silanol blocker to reduce secondary interactions.[1][17] |
| Ion-Pairing Agent Concentration | 5 mM | Forms a neutral ion-pair with the analyte, improving peak shape and retention.[12] |
| Sample Concentration | As low as practical | Avoids column overload, which can cause peak fronting or tailing.[4][8] |
| Injection Volume | < 1% of column volume | Prevents band broadening and peak distortion.[18] |
Experimental Protocols
This section provides a detailed methodology for systematically addressing peak tailing issues.
Protocol 1: Optimizing Mobile Phase pH
-
Initial Assessment: Begin with your current HPLC method and note the tailing factor of the this compound peak. A tailing factor greater than 1.2 is generally considered significant.[8][19]
-
Low pH Approach:
-
Prepare a mobile phase with a pH between 2.5 and 3.5 using a suitable buffer (e.g., phosphate (B84403) or formate).
-
Equilibrate the column with the new mobile phase for at least 20 column volumes.
-
Inject the this compound standard and evaluate the peak shape.
-
-
High pH Approach (if low pH is not effective or if retention is too low):
-
Ensure your HPLC column is stable at high pH.
-
Prepare a mobile phase with a pH greater than 8 using a suitable buffer (e.g., carbonate or borate).
-
Equilibrate the column thoroughly.
-
Inject the standard and assess the peak shape.
-
Protocol 2: Using Mobile Phase Additives
-
Triethylamine (TEA) Addition:
-
To your optimized or existing mobile phase, add 0.1% (v/v) of triethylamine.
-
Ensure the TEA is fully dissolved and the mobile phase is well-mixed.
-
Equilibrate the column and inject the sample.
-
-
Ion-Pairing Chromatography:
-
Select an appropriate ion-pairing agent, such as sodium heptanesulfonate (for basic analytes).
-
Prepare the mobile phase containing 5 mM of the ion-pairing agent and adjust the pH as needed.
-
Equilibrate the column for an extended period (ion-pairing agents can take longer to equilibrate).
-
Inject the sample and evaluate the peak shape and retention time.
-
Visualizations
The following diagrams illustrate key concepts related to peak tailing.
Caption: Causes of peak tailing for basic compounds.
Caption: Impact of mobile phase pH on silanol interactions.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. bvchroma.com [bvchroma.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [fr.restek.com]
- 8. uhplcs.com [uhplcs.com]
- 9. moravek.com [moravek.com]
- 10. acdlabs.com [acdlabs.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. km3.com.tw [km3.com.tw]
- 13. obrnutafaza.hr [obrnutafaza.hr]
- 14. welch-us.com [welch-us.com]
- 15. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. hplc.eu [hplc.eu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. waters.com [waters.com]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for Adamantyl-thpinaca
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two primary analytical techniques for the detection and quantification of Adamantyl-thpinaca: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in forensic toxicology, clinical analysis, and pharmaceutical research. This document presents a summary of their performance characteristics, detailed experimental protocols, and a logical workflow for method cross-validation.
Data Presentation: A Comparative Overview
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.01 - 0.5 ng/mL | LC-MS/MS generally offers superior sensitivity, crucial for detecting low concentrations in biological matrices. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | 0.05 - 1.0 ng/mL | The lower LOQs of LC-MS/MS are advantageous for trace-level quantification. |
| Linearity (R²) | > 0.99 | > 0.99 | Both techniques can achieve excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | Both methods demonstrate high accuracy for quantitative analysis. |
| Precision (%RSD) | < 15% | < 15% | Both methods demonstrate acceptable precision. |
Experimental Protocols
The following are detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS. These protocols are based on established methods for synthetic cannabinoids and can be adapted for specific laboratory requirements.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of this compound in seized materials.
1. Sample Preparation (Solid Samples):
-
Weigh 10 mg of the homogenized sample.
-
Extract with 10 mL of methanol (B129727) by sonication for 15 minutes.
-
Centrifuge the extract at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is adapted for the quantification of this compound in biological fluids such as urine or blood.
1. Sample Preparation (Urine/Blood):
-
To 100 µL of the sample, add an internal standard solution (e.g., this compound-d7).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient:
-
Start at 30% B, hold for 0.5 min.
-
Linearly increase to 95% B over 4.5 min.
-
Hold at 95% B for 1 min.
-
Return to 30% B and re-equilibrate for 2 min.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Gas Temperature: 325°C.
-
Gas Flow: 10 L/min.
-
Nebulizer: 45 psi.
-
Capillary Voltage: 3500 V.
-
Multiple Reaction Monitoring (MRM) Transitions: (Precursor Ion > Product Ion)
-
This compound: To be determined empirically, but a likely precursor would be the protonated molecule [M+H]⁺. Characteristic product ions would result from the fragmentation of the adamantyl and tetrahydropyran (B127337) moieties.
-
This compound-d7 (Internal Standard): Corresponding mass-shifted transitions.
-
-
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
Signaling Pathway (Illustrative Example)
While this compound is a synthetic cannabinoid receptor agonist and does not have a "signaling pathway" in the traditional biological sense, the following diagram illustrates its mechanism of action on the cannabinoid receptor 1 (CB1R), a G-protein coupled receptor.
Caption: Mechanism of action of this compound on the CB1 receptor.
A Comparative Analysis of In Vitro and In Vivo Metabolism of Adamantyl-thpinaca
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo metabolism of Adamantyl-thpinaca, a synthetic cannabinoid receptor agonist. Understanding the metabolic fate of this compound is crucial for researchers in the fields of toxicology, pharmacology, and drug development. This document summarizes key experimental findings, presents detailed methodologies, and offers visual representations of metabolic pathways and experimental workflows to facilitate a clear understanding of the biotransformation of this compound.
Executive Summary
Metabolic studies are fundamental to characterizing the pharmacological and toxicological profile of novel psychoactive substances. For this compound, in vitro investigations have been pivotal in identifying its primary metabolic pathways. These studies, predominantly utilizing human liver microsomes, have revealed that this compound undergoes extensive phase I metabolism. The primary reactions involve hydroxylation at various positions on the adamantyl and tetrahydropyran (B127337) rings.
Direct in vivo metabolic data for this compound remains limited in publicly available research. However, by examining structurally related adamantyl-containing synthetic cannabinoids, we can infer the likely in vivo metabolic profile. This comparison guide bridges the gap between established in vitro data and the anticipated in vivo biotransformation of this compound, providing a valuable resource for the scientific community.
Data Presentation: In Vitro vs. Inferred In Vivo Metabolism
The following tables summarize the metabolites of this compound identified in in vitro studies and the expected metabolites in vivo, based on data from analogous compounds.
Table 1: In Vitro Metabolites of this compound Identified in Human Liver Microsome Studies
| Metabolite ID | Biotransformation | Location of Modification | Relative Abundance |
| M1 | Monohydroxylation | Adamantyl ring | Major |
| M2 | Monohydroxylation | Adamantyl ring | Minor |
| M3 | Dihydroxylation | Adamantyl ring | Major |
| M4 | Dihydroxylation | Adamantyl & Tetrahydropyran rings | Minor |
| M5 | Trihydroxylation | Adamantyl ring | Minor |
| M6 | Monohydroxylation | Tetrahydropyran ring | Minor |
| M7 | Dehydrogenation | Tetrahydropyran ring | Minor |
| M8 | N-dealkylation | - | Not reported |
| M9 | Carboxylation | Tetrahydropyran ring | Not reported |
| M10-M13 | Various hydroxylations | Multiple locations | Minor |
Data compiled from in vitro studies using pooled human liver microsomes (pHLM).[1][2][3]
Table 2: Comparison of Major In Vitro and Inferred In Vivo Metabolic Pathways
| Metabolic Pathway | In Vitro Evidence (this compound) | Inferred In Vivo Relevance (Based on Analogs) |
| Adamantyl Ring Hydroxylation | Extensive mono-, di-, and tri-hydroxylation observed.[1] A di-hydroxylated metabolite is particularly abundant.[1][2][3] | Highly likely to be a major in vivo pathway. Hydroxylation of the adamantyl moiety is a common and significant metabolic route for related synthetic cannabinoids like APINACA and 5F-APINACA.[4][5] |
| Ketone Formation | Not explicitly reported as a major primary metabolite in available in vitro studies for this compound. | Likely to be a significant in vivo pathway. Hydroxy-ketone products are abundant urinary metabolites for other adamantyl-containing synthetic cannabinoids.[4][5] |
| Tetrahydropyran Ring Modifications | Hydroxylation and dehydrogenation have been observed. | These pathways are likely to occur in vivo, but potentially to a lesser extent than adamantyl hydroxylation. |
| Glucuronidation (Phase II) | Two glucuronidated metabolites were identified in one in vitro study.[1] | Glucuronidation of hydroxylated metabolites is a common and expected major phase II metabolic pathway in vivo to facilitate excretion. |
| Amide Hydrolysis | Suspected to occur, potentially releasing amantadine, based on observations with the related compound APINACA.[6] | This pathway is plausible in vivo and warrants further investigation due to the potential pharmacological activity of amantadine. |
Metabolic Signaling Pathway
The following diagram illustrates the proposed metabolic pathway of this compound based on in vitro findings. The metabolism is primarily driven by Cytochrome P450 enzymes, with CYP3A4 and CYP3A5 identified as the main contributors.[2]
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
In Vitro Metabolism Assay (Human Liver Microsomes)
A representative protocol for the in vitro metabolism of this compound using pooled human liver microsomes (pHLM) is as follows:
-
Incubation Mixture Preparation: A typical incubation mixture contains this compound (e.g., 10 µM final concentration), pooled human liver microsomes (e.g., 1 mg/mL), and a phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: The reaction mixture is incubated at 37°C with gentle shaking for a defined period (e.g., up to 3 hours). Control incubations are performed without the NADPH-regenerating system to account for non-enzymatic degradation.
-
Termination of Reaction: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
-
Sample Preparation: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant is then collected, and may be evaporated to dryness and reconstituted in a suitable solvent for analysis.
-
Analytical Method: The metabolites are identified and characterized using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). This technique allows for the separation of the parent drug and its metabolites, and their identification based on accurate mass measurements and fragmentation patterns.[1]
In Vivo Metabolism Study (General Workflow for Animal Models)
While specific in vivo data for this compound is lacking, a general workflow for such a study in an animal model (e.g., rats) would involve the following steps:
-
Drug Administration: this compound is administered to the animals, typically via oral gavage or intraperitoneal injection, at a specific dose.
-
Sample Collection: Biological samples, such as urine, feces, and blood, are collected at various time points after administration.
-
Sample Preparation:
-
Urine: Samples are often treated with β-glucuronidase to hydrolyze glucuronide conjugates, followed by extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the metabolites.
-
Blood/Plasma: Proteins are precipitated using an organic solvent, and the supernatant is extracted.
-
-
Analytical Method: The prepared samples are analyzed by LC-HRMS to identify the metabolites present. Comparison with metabolites generated in vitro can aid in their identification.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the comparison of in vitro and in vivo metabolism studies.
References
- 1. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. The metabolic profile of the synthetic cannabinoid receptor agonist ADB-HEXINACA using human hepatocytes, LC–QTOF-MS and synthesized reference standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Navigating the Matrix: A Comparative Guide to the Quantitative Analysis of Adamantyl-thpinaca in Hair
For researchers, forensic scientists, and drug development professionals, the robust and reliable quantification of synthetic cannabinoids in complex matrices like hair is paramount. This guide provides a comparative overview of validated analytical methodologies applicable to Adamantyl-thpinaca, a potent indazole-3-carboxamide synthetic cannabinoid. While specific validated methods for this compound in hair are not widely published, this document outlines established protocols for analogous synthetic cannabinoids, offering a strong foundation for method development and validation.
The detection of synthetic cannabinoids in hair offers a longer window of detection compared to blood or urine, providing valuable insights into an individual's history of drug exposure.[1] The primary analytical techniques employed for the quantification of these compounds in hair are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[2] Both techniques offer the high sensitivity and selectivity required to detect the picogram per milligram (pg/mg) concentrations typically found in hair samples.[2][3]
Comparative Analysis of Quantitative Methods
The choice between LC-MS/MS and GC-MS/MS often depends on laboratory resources, desired sensitivity, and the specific physicochemical properties of the target analytes. The following tables summarize key performance parameters from validated methods for various synthetic cannabinoids in hair, providing a benchmark for the development of an this compound assay.
Table 1: Performance Comparison of LC-MS/MS Methods for Synthetic Cannabinoid Quantification in Hair
| Analytical Method | Limit of Detection (LOD) (pg/mg) | Limit of Quantification (LOQ) (pg/mg) | Linearity (R²) | Recovery (%) | Matrix Effect (%) | Reference |
| UPLC-MS/MS (29 SCs) | 0.5 - 5 | 1 - 10 | >0.99 | 36.1 - 93.3 | 19.1 - 110.0 | [3] |
| LC-MS/MS (18 SCs & 41 metabolites) | Not specified | Not specified | Acceptable | Acceptable | Acceptable | [4] |
| UHPLC-MS/MS (23 SCs) | Not specified | Not specified | Not specified | Not specified | Not specified | [5] |
| LC-MS/MS (AB-PINACA) | 0.5 | 1 | Acceptable | Not specified | Not specified | [6] |
| LC-MS/MS (72 SCs) | Not specified | 0.5 - 5.0 | Acceptable | Not specified | High | [2] |
Table 2: Performance Comparison of GC-MS/MS Methods for Synthetic Cannabinoid Quantification in Hair
| Analytical Method | Limit of Detection (LOD) (ng/mg) | Limit of Quantification (LOQ) (ng/mg) | Linearity (R²) | Recovery (%) | Matrix Effect (%) | Reference |
| GC-MS/MS (Multi-drug) | 0.025 | Not specified | Not specified | Not specified | Not specified | [7] |
| GC-MS (THC) | 0.008 | 0.01 | >0.99 | Not specified | Not specified | [8] |
| HS-SPME-GC-MS/MS (Cannabinoids) | 0.007 - 0.031 | 0.012 - 0.062 | >0.994 | 1.1 - 8.7 | Not specified | [9] |
Experimental Protocols: A Step-by-Step Approach
The successful quantification of this compound in hair hinges on a meticulously executed experimental protocol. The following sections detail the critical steps, from sample preparation to instrumental analysis, based on established methods for similar compounds.
Sample Preparation
-
Decontamination: Hair samples (typically 10-100 mg) are first decontaminated to remove external contaminants.[10] This is commonly achieved by washing with solvents such as methanol (B129727), dichloromethane, and/or water.[9][10]
-
Pulverization/Digestion: To release the analytes from the hair matrix, the samples are either pulverized using a ball mill (cryo-grinding) or subjected to chemical digestion.[3][5] Common digestion methods include incubation with sodium hydroxide (B78521) (NaOH) or enzymatic digestion.[5]
-
Extraction: The extraction of synthetic cannabinoids from the processed hair sample is a critical step.
-
Liquid-Liquid Extraction (LLE): This is a widely used technique employing organic solvents like a mixture of n-hexane and ethyl acetate (B1210297).[2][5]
-
Solid-Phase Extraction (SPE): SPE offers a cleaner extract by using a solid sorbent to retain the analytes of interest while washing away interfering substances.[11]
-
Methanol Extraction: Following cryo-grinding, extraction with methanol has been shown to be effective.[3]
-
Instrumental Analysis
-
Chromatographic Separation (LC or GC):
-
LC-MS/MS: A UPLC/UHPLC system equipped with a C18 column is commonly used for separation.[3] The mobile phase typically consists of a gradient of acetonitrile (B52724) and an aqueous solution containing a modifier like ammonium (B1175870) acetate and formic acid.[3]
-
GC-MS/MS: A gas chromatograph with a capillary column (e.g., HP-5MS) is employed for separation.[7] Derivatization may be necessary for some polar synthetic cannabinoids to improve their volatility and chromatographic behavior.[8]
-
-
Mass Spectrometric Detection (MS/MS):
-
Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and then monitoring for characteristic product ions, providing high selectivity and sensitivity.[2]
-
Workflow and Validation Pathway
The development and validation of a quantitative method for this compound in hair follows a structured workflow to ensure accuracy, precision, and reliability.
Figure 1. General workflow for the validation of a quantitative method for this compound in hair.
Conclusion
While a specific, validated method for the quantification of this compound in hair is not yet prevalent in the literature, the extensive body of research on analogous synthetic cannabinoids provides a clear and reliable roadmap for researchers. The methodologies outlined in this guide, particularly those employing UPLC-MS/MS, demonstrate the capability to achieve the low limits of detection and quantification necessary for hair analysis.[2][3] By adapting these established protocols and conducting a thorough method validation according to accepted guidelines, forensic and research laboratories can confidently develop and implement robust quantitative assays for this compound and other emerging synthetic cannabinoids.
References
- 1. Extraction Procedures for Hair Forensic Toxicological Analysis: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of synthetic cannabinoids and their metabolites in human hair using LC-MS/MS and application to human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hair analysis as a tool to evaluate the prevalence of synthetic cannabinoids in different populations of drug consumers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of an analytical method for analysis of cannabinoids in hair by headspace solid-phase microextraction and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape of Adamantyl-THPINACA: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of the analytical methodologies for the synthetic cannabinoid Adamantyl-THPINACA, tailored for researchers, scientists, and drug development professionals. While direct inter-laboratory comparison data for this compound is not publicly available, this document offers a summary of typical analytical performance characteristics, detailed experimental protocols, and insights into its metabolic and signaling pathways to aid in research and analytical method development.
I. Quantitative Analytical Performance
The precise inter-laboratory quantification of this compound is crucial for forensic toxicology, clinical chemistry, and drug development. In the absence of a dedicated proficiency testing program for this specific compound, this section outlines typical validation parameters for the analysis of synthetic cannabinoids using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). These parameters provide a benchmark for laboratories to assess the performance of their own methods.
Table 1: Typical Method Validation Parameters for the Quantification of Synthetic Cannabinoids in Seized Materials and Biological Matrices
| Parameter | Typical Range/Value | Notes |
| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL (blood/urine) | Varies depending on the matrix and instrumentation. |
| 0.5 - 5.0 pg/mg (hair)[1] | Hair analysis offers a longer window of detection. | |
| Lower Limit of Quantitation (LLOQ) | 0.05 - 5.0 ng/mL (blood/urine) | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| 1.0 - 10.0 pg/mg (hair)[1] | ||
| Linearity (R²) | > 0.99 | Indicates a strong correlation between the instrument response and the concentration of the analyte. |
| Accuracy/Bias | 85 - 115% | The closeness of the measured value to the true value. |
| Precision (CV%) | < 15% | The degree of agreement among a series of measurements. |
| Extraction Recovery | 60 - 120% | The efficiency of the extraction process in recovering the analyte from the matrix. |
| Matrix Effect | < 25% | The effect of co-eluting substances from the matrix on the ionization of the analyte. |
II. Experimental Protocols
Accurate and reproducible analytical results are contingent on well-defined and validated experimental protocols. This section details a general workflow for the quantification of this compound in seized materials, which can be adapted for other matrices with appropriate validation.
A. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the cleanup and concentration of analytes from complex matrices.
-
Sample Homogenization: Seized plant material is pulverized to a fine powder.
-
Extraction: A known amount of the homogenized material is extracted with an organic solvent (e.g., methanol (B129727), acetonitrile) via sonication or vortexing.
-
Centrifugation: The extract is centrifuged to pellet solid debris.
-
SPE Cartridge Conditioning: An appropriate SPE cartridge (e.g., C18) is conditioned with methanol followed by water.
-
Sample Loading: The supernatant from the centrifuged extract is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a weak organic solvent to remove interferences.
-
Elution: this compound is eluted from the cartridge with a stronger organic solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for instrumental analysis.
B. Instrumental Analysis: LC-MS/MS
LC-MS/MS is a highly sensitive and selective technique for the quantification of synthetic cannabinoids.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a modifier such as formic acid or ammonium (B1175870) formate, is employed to achieve optimal separation.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
III. Visualizing Key Pathways
Understanding the metabolic fate and the mechanism of action of this compound is critical for interpreting analytical results and assessing its pharmacological effects.
A. Experimental Workflow for Analysis
The following diagram illustrates a typical workflow for the analysis of this compound from a seized material sample.
Caption: Experimental workflow for this compound analysis.
B. Cannabinoid Receptor Signaling Pathway
This compound, like other synthetic cannabinoids, exerts its effects primarily through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).
References
Adamantyl-THPINACA in the Landscape of Adamantyl-Containing Synthetic Cannabinoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Adamantyl-thpinaca and other notable adamantyl-containing synthetic cannabinoids. The inclusion of an adamantyl group, a bulky and lipophilic polycyclic hydrocarbon, significantly influences the pharmacological properties of these compounds, often enhancing their affinity for cannabinoid receptors. This document summarizes key quantitative data, details common experimental methodologies, and illustrates the primary signaling pathway associated with these compounds to aid in research and drug development.
Comparative Analysis of Pharmacological Data
The following table summarizes the in vitro cannabinoid receptor binding affinities (Ki) and functional activities (EC50) for a selection of adamantyl-containing synthetic cannabinoids. It is important to note that while this compound (also known as ATHPINACA or SGT-40) has been identified and its metabolism studied, specific public domain data on its receptor binding affinity and functional potency were not available at the time of this review.[1][2] This highlights a significant gap in the pharmacological understanding of this particular compound.
| Compound Name(s) | Chemical Structure | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) |
| This compound | N-(1-Adamantyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indazole-3-carboxamide | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| APINACA (AKB48) | N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide | 3.24 | 1.68 | 142 (Full Agonist) | 141 (Partial Agonist) |
| 5F-APINACA (5F-AKB48) | N-(1-Adamantyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide | 1.94 | 0.266 | Data Not Available | Data Not Available |
| SDB-001 (APICA) | N-(Adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide | Data Not Available | Data Not Available | 34 (Full Agonist) | 29 (Full Agonist) |
| AB-001 | (1-Pentyl-1H-indol-3-yl)(adamantan-1-yl)methanone | Data Not Available | Data Not Available | 35 (Full Agonist) | 48 (Full Agonist) |
Key Signaling Pathway
Adamantyl-containing synthetic cannabinoids primarily exert their effects through the activation of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling cascade following agonist binding to the CB1 receptor.
Caption: Simplified CB1 receptor signaling cascade.
Upon binding of an adamantyl-containing cannabinoid agonist to the CB1 receptor, the associated inhibitory G-protein (Gi/o) is activated. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA), ultimately modulating downstream cellular processes, including the inhibition of neurotransmitter release.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the pharmacological properties of adamantyl-containing cannabinoids.
Radioligand Binding Assay (for determining Ki)
This assay measures the binding affinity of a compound to the CB1 and CB2 receptors by competing with a radiolabeled ligand.
Workflow Diagram:
Caption: Experimental workflow for radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from transfected cell lines (e.g., HEK293 or CHO cells).
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA), at pH 7.4.
-
Competition Assay:
-
In a 96-well plate, add increasing concentrations of the test compound (e.g., this compound).
-
Add a fixed concentration of a high-affinity radioligand, such as [3H]CP55,940 (typically at its Kd concentration).
-
Add a consistent amount of receptor-containing cell membranes to each well.
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled potent cannabinoid like WIN 55,212-2).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay (for determining EC50 and Efficacy)
This functional assay measures the ability of a compound to activate G-protein signaling by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
Workflow Diagram:
Caption: Experimental workflow for GTPγS binding assay.
Detailed Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: A typical assay buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.
-
Assay Procedure:
-
In a 96-well plate, add increasing concentrations of the test compound.
-
Add a fixed concentration of GDP (e.g., 10 µM) to each well.
-
Add a consistent amount of receptor-containing cell membranes.
-
Initiate the reaction by adding [35S]GTPγS (e.g., 0.1 nM).
-
Include controls for basal binding (no agonist) and non-specific binding (with a high concentration of unlabeled GTPγS).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Quantification: Similar to the radioligand binding assay, terminate the reaction by rapid filtration and quantify the bound [35S]GTPγS by liquid scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation of [35S]GTPγS binding (EC50) and the maximum effect (Emax) are determined by non-linear regression analysis of the dose-response curve.
cAMP Accumulation Assay (for determining EC50 and Efficacy)
This assay measures the functional consequence of CB1 receptor activation by quantifying the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.
Workflow Diagram:
Caption: Experimental workflow for cAMP accumulation assay.
Detailed Protocol:
-
Cell Culture: Culture cells stably expressing the human CB1 receptor (e.g., CHO-K1 cells) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates and grow to confluence.
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.
-
Add varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is measured. The EC50 (the concentration that causes 50% of the maximal inhibition) and Emax (maximal inhibition) are determined by non-linear regression analysis.
References
Evaluating Antibody Cross-Reactivity with Adamantyl-thpinaca: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody cross-reactivity with Adamantyl-thpinaca, a potent indazole-based synthetic cannabinoid. Understanding the cross-reactivity of immunoassays is crucial for the accurate detection of this compound and its metabolites in toxicological screenings and research applications. This document summarizes available data, details experimental methodologies, and offers a visual representation of the experimental workflow.
Introduction to this compound
This compound, also known as ATHPINACA or AD-THPINACA, is a synthetic cannabinoid receptor agonist (SCRA) characterized by an indazole core and an adamantyl group.[1][2] It exists as two positional isomers, 1-adamantyl and 2-adamantyl.[1] Like many SCRAs, this compound is extensively metabolized in the body, primarily through hydroxylation, making the detection of both the parent compound and its metabolites essential for comprehensive toxicological analysis.[3] The molecular formula for this compound is C₂₄H₃₁N₃O₂ with a molar mass of 393.531 g/mol .[1]
Antibody Cross-Reactivity: A Critical Parameter in Immunoassays
Immunoassays are widely used for the initial screening of drugs of abuse due to their speed and high throughput. These tests rely on the specific binding of antibodies to a target analyte. However, the vast structural diversity of synthetic cannabinoids presents a significant challenge, as antibodies developed for one compound may exhibit cross-reactivity with other, structurally similar compounds. This cross-reactivity can be both advantageous, allowing for the detection of a broader range of analogues, and disadvantageous, leading to potential false positives or inaccurate quantification if not properly characterized.
The degree of cross-reactivity is highly dependent on the specific antibody and the structural similarities between the target analyte and the cross-reacting compound. For indazole-based synthetic cannabinoids like this compound, the core structure, the linked alkyl chain, and the adamantyl group all play a role in antibody recognition.
Comparative Analysis of Antibody Cross-Reactivity
Currently, publicly available data providing a comprehensive, quantitative comparison of the cross-reactivity of various commercial and research-grade antibodies with this compound is limited. While many studies and manufacturers' datasheets report cross-reactivity for a range of synthetic cannabinoids, this compound is not consistently included in these panels.
However, based on the general principles of immunoassay cross-reactivity for synthetic cannabinoids, the following can be inferred:
-
Antibodies targeting the indazole core: Immunoassays utilizing antibodies raised against other indazole-3-carboxamide synthetic cannabinoids may exhibit some degree of cross-reactivity with this compound. The extent of this cross-reactivity would depend on the influence of the adamantyl group on the antibody binding site.
-
Broad-spectrum synthetic cannabinoid assays: Several commercially available ELISA kits are designed to detect a wide range of synthetic cannabinoids. These assays often target common structural motifs. It is plausible that some of these broad-spectrum kits may detect this compound, but the specific cross-reactivity percentage is often not reported.
-
Metabolite considerations: Given that this compound is heavily metabolized, immunoassays targeting common synthetic cannabinoid metabolites (e.g., hydroxylated or carboxylated derivatives) might also detect its metabolic products.
Table 1: Illustrative Cross-Reactivity Data for a Generic Indazole-Based Synthetic Cannabinoid Immunoassay
| Compound | Class | Target Analyte | Cross-Reactivity (%) |
| Antibody X | Monoclonal | Indazole-carboxamide | |
| Indazole-carboxamide Target | Indazole | Yes | 100% |
| This compound | Indazole | No | Data Not Available |
| 5F-PB-22 | Indole | No | Data Not Available |
| JWH-018 | Naphthoylindole | No | <1% |
Note: This table is for illustrative purposes only. Specific cross-reactivity data for this compound is not currently available in the public domain and would require direct experimental evaluation.
Experimental Protocol: Evaluating Antibody Cross-Reactivity using Competitive ELISA
The following is a generalized protocol for determining the cross-reactivity of an antibody with this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Objective: To determine the percentage cross-reactivity of a specific antibody with this compound relative to the primary target analyte of the immunoassay.
Materials:
-
Microtiter plates pre-coated with a capture antibody (e.g., anti-mouse IgG).
-
Monoclonal antibody specific for a target synthetic cannabinoid.
-
Enzyme-conjugated version of the target synthetic cannabinoid (e.g., HRP-conjugate).
-
This compound standard.
-
Target analyte standard.
-
Assay buffer.
-
Wash buffer.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Plate reader.
Procedure:
-
Preparation of Standards: Prepare a series of dilutions for both the target analyte and this compound in the assay buffer.
-
Assay Setup: Add the specific monoclonal antibody to each well of the microtiter plate.
-
Competitive Binding: Add the prepared standards (both target analyte and this compound) and the enzyme-conjugated target analyte to the wells. Incubate to allow for competitive binding to the antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of unlabeled analyte in the sample.
-
Stopping the Reaction: Add the stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Generate a standard curve for the target analyte by plotting absorbance against concentration.
-
Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
-
Determine the IC50 for this compound using the same method.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for evaluating antibody cross-reactivity.
References
Comparative Analysis of CB1 Receptor Affinity for Adamantyl-thpinaca Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cannabinoid receptor 1 (CB1) affinity of the two positional isomers of Adamantyl-thpinaca. Due to a lack of publicly available binding assay data, this guide focuses on the structural differences, outlines the standard experimental protocols for determining receptor affinity, and illustrates the associated signaling pathways.
A comprehensive review of scientific literature and databases was conducted to obtain comparative experimental data on the CB1 receptor binding affinities (Ki values) for the two positional isomers of this compound: N-(1-adamantyl)-1-(tetrahydropyran-4-ylmethyl)-1H-indazole-3-carboxamide (Isomer 1) and N-(2-adamantyl)-1-(tetrahydropyran-4-ylmethyl)-1H-indazole-3-carboxamide (Isomer 2).
Key Finding: Despite the acknowledged existence and distinct metabolic profiles of these two isomers, no studies presenting a direct comparative analysis of their CB1 receptor binding affinities were identified. Furthermore, no individual studies reporting the specific Ki values for each isomer could be located.
Data Presentation
The following tables are structured to present the key comparative data. However, due to the absence of experimental findings in the reviewed literature, the binding affinity values are marked as "Data not available."
Table 1: Comparison of CB1 Receptor Binding Affinity for this compound Isomers
| Compound | Isomer Position | CB1 Receptor Affinity (Ki) | Data Source |
| This compound | N-(1-adamantyl) | Data not available | Not available |
| This compound | N-(2-adamantyl) | Data not available | Not available |
Experimental Protocols
To determine the CB1 receptor affinity of the this compound isomers, a competitive radioligand binding assay would be the standard experimental approach. The following protocol is a generalized methodology based on established practices in the field.
Protocol: Competitive Radioligand Binding Assay for CB1 Receptor Affinity
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells stably expressing the human CB1 receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: A high-affinity CB1 receptor agonist or antagonist labeled with a radioactive isotope, such as [³H]CP-55,940.
-
Test Compounds: N-(1-adamantyl)-thpinaca and N-(2-adamantyl)-thpinaca dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
96-well Plates, Glass Fiber Filters, and Scintillation Counter.
2. Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the this compound isomers and the non-specific binding control in the assay buffer.
-
Dilute the radioligand in the assay buffer to a final concentration close to its dissociation constant (Kd).
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding (assay buffer, radioligand, and cell membranes), non-specific binding (non-specific binding control, radioligand, and cell membranes), and competitive binding (test compound dilutions, radioligand, and cell membranes).
-
-
Incubation:
-
Add the cell membrane preparation to each well.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the average CPM of all other wells.
-
Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
Benchmarking Analytical Methods for Adamantyl-thpinaca Against Reference Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Adamantyl-thpinaca, a synthetic cannabinoid. The performance of common analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—is benchmarked against available reference standards. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes key workflows to aid researchers in selecting the most appropriate method for their specific application, from metabolic studies to forensic analysis.
Introduction to this compound and Reference Standards
This compound (ATHPINACA or AD-THPINACA) is an indazole-based synthetic cannabinoid first reported in 2015.[1] For accurate analytical characterization and quantification, the use of a certified reference standard is crucial. An analytical reference standard for ATHPINACA isomer 1 is commercially available, providing a benchmark for purity and structural confirmation.[2] The complex nature of synthetic cannabinoids and their rapid metabolism necessitate robust and validated analytical methods for their detection in various matrices.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound depends on the research objective, be it qualitative identification, quantitative determination, or metabolic profiling. This section compares the performance of LC-MS, GC-MS, and NMR spectroscopy.
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the analysis of synthetic cannabinoids, including analogues of this compound. It is important to note that while specific validated data for this compound is limited, the presented ranges are representative of what can be expected based on methods validated for similar compounds.[3][4]
| Analytical Method | Parameter | Typical Performance Range | Remarks |
| LC-MS/MS | Limit of Detection (LOD) | 0.5 - 5 pg/mg (in hair) | High sensitivity, suitable for trace analysis in complex matrices.[3] |
| Limit of Quantification (LOQ) | 1 - 10 pg/mg (in hair) | Allows for precise measurement at very low concentrations.[3] | |
| Accuracy (% Bias) | -9.6% to +13.7% | Demonstrates the closeness of measured values to the true value. | |
| Precision (%RSD) | < 15% | Indicates good reproducibility of the method.[4] | |
| Linearity (r²) | ≥ 0.99 | Shows a strong correlation between concentration and instrument response.[4] | |
| GC-MS | Limit of Detection (LOD) | Typically in the low ng/mL range | Generally less sensitive than LC-MS/MS for these compounds. |
| Limit of Quantification (LOQ) | Typically in the mid-to-high ng/mL range | Suitable for analysis of bulk materials or less complex matrices. | |
| Accuracy (% Bias) | < 15% | Good accuracy for quantitative applications. | |
| Precision (%RSD) | < 15% | Reliable for reproducible measurements. | |
| Linearity (r²) | ≥ 0.99 | Strong linear response over a defined concentration range. | |
| NMR | - | - | Primarily used for structural elucidation, not quantitative analysis. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline typical experimental protocols for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS), is a powerful technique for the sensitive and selective analysis of this compound and its metabolites in biological matrices.[2][5][6]
Sample Preparation (Solid Phase Extraction - SPE)
-
Matrix: Human liver microsomes, plasma, urine, or other biological fluids.
-
Procedure:
-
Condition a mixed-mode SPE cartridge with methanol (B129727) followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a series of solvents to remove interferences (e.g., water, acidic buffer).
-
Elute the analyte and its metabolites using an appropriate solvent mixture (e.g., ethyl acetate/methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.[6]
-
LC-HRMS Instrumentation and Conditions
-
Chromatographic System: Ultra-high performance liquid chromatograph (UHPLC).
-
Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm).[3]
-
Mobile Phase: A gradient elution with water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[3]
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., quadrupole-time-of-flight or Orbitrap).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Full scan and data-dependent MS/MS or targeted MS/MS (in the case of LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For synthetic cannabinoids like this compound, it is often used for the analysis of seized materials and can distinguish between isomers.[1]
Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Matrix: Seized herbal materials, powders, or solutions.
-
Procedure:
-
Homogenize the sample in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Perform a liquid-liquid extraction to partition the analyte into an organic phase.
-
The organic extract can be concentrated and directly injected or may require derivatization to improve volatility and chromatographic performance, although this is less common for this class of compounds.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A programmed temperature ramp to ensure separation of analytes.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Data Acquisition: Full scan mode to obtain mass spectra for library matching and identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for the structural elucidation of new psychoactive substances, including this compound. It provides unambiguous information about the chemical structure and connectivity of atoms.
Sample Preparation
-
Sample: Purified this compound reference standard or isolated unknown.
-
Procedure:
-
Dissolve a few milligrams of the sample in a deuterated solvent (e.g., chloroform-d, methanol-d4).
-
Transfer the solution to an NMR tube.
-
NMR Instrumentation and Experiments
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the different chemical environments of protons and carbons in the molecule.
-
2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to establish the connectivity between protons and carbons, confirming the complete molecular structure.
-
Mandatory Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate a typical experimental workflow for the analysis of this compound and a conceptual comparison of the analytical methods.
Conclusion
The analytical landscape for this compound relies on a combination of powerful techniques. LC-MS/MS and LC-HRMS stand out for their high sensitivity and specificity, making them ideal for detecting and quantifying the parent compound and its metabolites in complex biological matrices. GC-MS remains a valuable tool for the analysis of seized materials and isomeric differentiation. NMR spectroscopy is indispensable for the definitive structural elucidation of new synthetic cannabinoids. The choice of method should be guided by the specific research question, with the protocols and performance data presented in this guide serving as a valuable resource for method development and validation. The use of certified reference standards is paramount to ensure the accuracy and reliability of any analytical data generated.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction Versus Experimental Data: A Comparative Guide to Adamantyl-thpinaca Metabolism
For Researchers, Scientists, and Drug Development Professionals
The rapid emergence of synthetic cannabinoids presents a significant challenge in forensic and clinical toxicology. Understanding the metabolism of these novel psychoactive substances is crucial for developing reliable detection methods and assessing their pharmacological and toxicological profiles. This guide provides a direct comparison between in silico predictions and experimental data for the metabolism of Adamantyl-thpinaca, a potent indazole-based synthetic cannabinoid.
Unveiling the Metabolic Fate: In Silico vs. In Vitro
Metabolite prediction can be approached through computational (in silico) models or laboratory-based (in vitro) experiments. In silico tools offer a rapid and cost-effective means to hypothesize potential metabolic pathways, while in vitro methods, such as incubation with human liver microsomes (pHLM), provide experimental evidence of metabolite formation. This guide examines the concordance and divergence between these two approaches for this compound.
In Silico Metabolic Prediction
To predict the metabolic fate of this compound, two prominent web-based tools, GLORYx and BioTransformer, were utilized. The canonical SMILES string for this compound (O=C(NC1(C2)C[C@H]3C--INVALID-LINK--C1)C4=NN(CC5CCOCC5)C6=C4C=CC=C6) was submitted to both platforms to generate predictions for phase I and phase II metabolism.
Predicted Metabolites (A Selection of Plausible Transformations):
| Prediction Tool | Predicted Metabolic Reaction | Predicted Site of Metabolism |
| GLORYx | Hydroxylation | Adamantyl cage, Tetrahydropyran (B127337) ring |
| Dihydroxylation | Adamantyl cage, Tetrahydropyran ring | |
| Carboxylation | Tetrahydropyran ring (following ring opening) | |
| N-dealkylation | Cleavage of the tetrahydropyran-methyl group | |
| BioTransformer | Hydroxylation | Adamantyl cage, Indazole ring, Tetrahydropyran ring |
| Dihydroxylation | Adamantyl cage | |
| Glucuronidation | Hydroxylated metabolites |
Experimental Metabolic Data
Experimental data for the metabolism of this compound was obtained from a comprehensive in vitro study utilizing pooled human liver microsomes (pHLM).[1][2][3][4] The metabolites were identified using high-resolution mass spectrometry (LC-HRMS).[1][2][3][4]
Experimentally Identified Phase I Metabolites:
| Metabolite ID | Metabolic Reaction | Location of Modification |
| MA1 | Monohydroxylation | Adamantyl cage |
| MA2 | Monohydroxylation | Adamantyl cage |
| MA3 | Monohydroxylation | Adamantyl cage |
| MA4 | Monohydroxylation | Tetrahydropyran ring |
| MA5 | Dihydroxylation | Adamantyl cage |
| MA6 | Dihydroxylation | Adamantyl cage |
| MA7 | Dihydroxylation | Adamantyl cage + Tetrahydropyran ring |
| MA8 | Dihydroxylation | Adamantyl cage + Tetrahydropyran ring |
| MA9 | Trihydroxylation | Adamantyl cage |
| MA10 | Trihydroxylation | Adamantyl cage + Tetrahydropyran ring |
| MA11 | Carbonylation | Tetrahydropyran ring |
| MA12 | Dehydrogenation + Monohydroxylation | Adamantyl cage |
| MA13 | Carboxylation | Tetrahydropyran ring (following ring opening) |
Experimental Protocols
In Vitro Incubation with Human Liver Microsomes
The in vitro metabolism of this compound was investigated using pooled human liver microsomes (pHLM) to simulate hepatic metabolism.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (pHLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard
Procedure:
-
A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
The incubation mixture is prepared in a microcentrifuge tube containing phosphate buffer, pHLM, and the NADPH regenerating system.
-
The mixture is pre-incubated at 37°C for a short period to allow temperature equilibration.
-
The metabolic reaction is initiated by adding a small volume of the this compound stock solution to the incubation mixture.
-
The reaction is allowed to proceed at 37°C with gentle shaking for a defined period (e.g., 60 minutes).
-
The reaction is terminated by adding a quenching solvent, typically ice-cold acetonitrile, which also serves to precipitate proteins.
-
The quenched mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the parent drug and its metabolites, is collected for analysis.
LC-HRMS Analysis for Metabolite Identification
The identification and structural elucidation of the metabolites are performed using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS).
Instrumentation:
-
Ultra-high-performance liquid chromatograph (UHPLC) system
-
High-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (QTOF) or Orbitrap)
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used for the separation of the analytes.
-
Mobile Phase: A gradient elution is employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A suitable flow rate is maintained for optimal separation.
-
Column Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for the analysis of synthetic cannabinoids.
-
Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range. Data-dependent acquisition (DDA) or targeted MS/MS is then used to obtain fragmentation spectra of potential metabolites for structural confirmation.
-
Mass Resolution: A high mass resolution is crucial for determining the elemental composition of the parent drug and its metabolites with high accuracy.
Visualizing the Pathways and Processes
Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic pathways of this compound as determined by in vitro experimental data. The main sites of biotransformation are the adamantyl cage and the tetrahydropyran ring.
Caption: Proposed metabolic pathway of this compound based on in vitro data.
Experimental Workflow
The logical flow from the initiation of the in vitro experiment to the final identification of metabolites is depicted in the following workflow diagram.
Caption: Workflow for the in vitro metabolism and analysis of this compound.
Discussion: Bridging the Gap Between Prediction and Reality
The comparison reveals a good general agreement between the in silico predictions and the experimental data, particularly for the primary metabolic reactions. Both GLORYx and BioTransformer correctly predicted hydroxylation as a major metabolic pathway, with the adamantyl cage and the tetrahydropyran ring being the primary sites of modification. This aligns well with the experimentally identified mono-, di-, and tri-hydroxylated metabolites.[1][2][3][4]
However, some discrepancies are also evident. The in silico tools predicted N-dealkylation, which was not reported in the experimental study. Conversely, the experimental data revealed more complex metabolic transformations, such as carbonylation and dehydrogenation in combination with hydroxylation, which were not explicitly predicted by the in silico models. This highlights the current limitations of predictive algorithms in capturing the full spectrum of enzymatic reactions.
The experimental study also identified the key cytochrome P450 enzymes responsible for the phase I metabolism of this compound, with CYP3A4 and CYP3A5 playing the major roles.[1] This level of detail is not typically provided by general-purpose metabolite prediction software but is critical for understanding potential drug-drug interactions.
Conclusion
Both in silico prediction and in vitro experimentation are valuable tools in the study of synthetic cannabinoid metabolism. In silico models provide a rapid and insightful starting point for identifying potential metabolites, guiding subsequent experimental design. However, experimental data from in vitro systems like human liver microsomes remain the gold standard for confirming metabolic pathways and identifying the specific enzymes involved. The integration of both approaches provides a more comprehensive and robust understanding of the metabolic fate of novel psychoactive substances like this compound, ultimately aiding in the development of effective analytical methods for their detection.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Adamantyl-thpinaca: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of synthetic cannabinoids like Adamantyl-thpinaca is a critical component of laboratory safety and regulatory compliance. Due to the limited specific data on the toxicological and ecotoxicological properties of this compound, it must be treated as a hazardous substance.[1] This guide provides a comprehensive, step-by-step approach to its safe handling and disposal, drawing upon general principles for hazardous chemical and synthetic cannabinoid waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The physiological and toxicological properties of this compound are not well-known, and it should be considered hazardous until more information is available.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves | To prevent dermal absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or airborne particles. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. If aerosolization is possible, a NIOSH-approved respirator may be necessary. | To prevent inhalation of airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[3][4] The following protocol is based on best practices for the disposal of potent, uncharacterized research chemicals and synthetic cannabinoids.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, empty containers, contaminated labware (e.g., pipette tips, weighing boats), and cleaning materials, must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
2. Waste Collection and Containment:
-
Collect all solid and liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
3. Rendering the Waste "Unusable and Unrecognizable":
-
For bulk quantities of the compound, it is often required by regulations for controlled substances to render the material unusable.[5][6][7] This can be achieved by mixing the this compound waste with at least 50% of an inert, non-recyclable material such as:
-
Sand
-
Cat litter
-
Sawdust
-
-
This step should be performed in a fume hood to minimize exposure.
4. Decontamination of Reusable Labware:
-
For non-disposable labware (e.g., glassware), decontaminate by rinsing with a suitable solvent, such as ethanol (B145695) or acetone, in a chemical fume hood.
-
Collect the solvent rinse as hazardous waste in a separate, appropriately labeled container. Do not dispose of the solvent down the drain.
-
After the initial solvent rinse, wash the labware with soap and water.
5. Spill Management:
-
In the event of a spill, avoid generating dust.
-
For small spills, gently cover the material with an absorbent, inert material.
-
Carefully sweep or scoop the mixture into the designated hazardous waste container.
-
Clean the spill area with a cloth or paper towel dampened with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
6. Final Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, pending pickup.
-
Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[3][4]
-
A Uniform Hazardous Waste Manifest will be required for transportation and disposal, creating a "cradle-to-grave" record of the waste.[3]
Experimental Protocols
Currently, there are no established and validated experimental protocols for the specific chemical degradation or neutralization of this compound for disposal purposes in a standard laboratory setting. Therefore, the recommended disposal method is incineration by a licensed hazardous waste facility.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and is not a substitute for the requirements of your institution's EHS department or local, state, and federal regulations. Always consult your institution's specific safety and disposal protocols.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. GAIACA | What you need to know about Hazardous Cannabis Waste [gaiaca.com]
- 4. Hazardous Cannabis Waste Management - GAIACA [gaiaca.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Medical Marijuana Cultivation and Processing Hazardous Waste Requirements | HWH Environmental [hwhenvironmental.com]
Essential Safety and Operational Guide for Handling Adamantyl-thpinaca
Disclaimer: Adamantyl-thpinaca is a synthetic cannabinoid intended for research and forensic applications only.[1] Its physiological and toxicological properties are largely unknown.[1][2] This guide is based on general safety principles for handling potent, hazardous compounds and should be supplemented by a comprehensive, substance-specific risk assessment conducted by your institution's environmental health and safety (EHS) department.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a synthetic cannabinoid receptor agonist.[1] While a specific Safety Data Sheet (SDS) may not classify it as hazardous under the Globally Harmonized System (GHS), its potent biological activity necessitates handling it as a potentially hazardous compound. The principle of "As Low As Reasonably Practicable" (ALARP) should be applied to minimize all potential exposure.
Key Hazards:
-
Unknown Toxicity: The toxicological properties in humans have not been elucidated.[1][2]
-
High Potency: As a synthetic cannabinoid, it is expected to be a potent psychoactive substance.
-
Inhalation Risk: The compound is a crystalline solid, and fine dust may be generated during handling, posing an inhalation risk.[2]
-
Dermal and Ocular Exposure: Direct contact with skin or eyes can lead to absorption and potential adverse effects.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and inhalation exposure. The following table summarizes the required PPE for various handling scenarios.
| Activity | Required PPE | NIOSH Category Analogy |
| Low-Risk Activities (e.g., handling sealed containers, visual inspection in a ventilated enclosure) | - Nitrile gloves (single pair) - Lab coat - Safety glasses with side shields | Low (Yellow) [3] |
| Moderate-Risk Activities (e.g., weighing, preparing solutions in a chemical fume hood) | - Double-layered nitrile gloves - Disposable gown with tight cuffs - Tightly fitting safety goggles or a face shield | Moderate (Orange) [3] |
| High-Risk Activities (e.g., potential for aerosol generation, cleaning spills) | - Double-layered nitrile gloves - Chemical-resistant disposable coveralls - Full-face respirator with appropriate cartridges - Chemical-resistant footwear and shoe covers | High (Red) [3] |
Note: This table is based on a control banding approach for potent compounds. Always consult with your institution's EHS for specific PPE requirements.
Engineering Controls and Safe Handling Practices
Engineering controls are the primary method for minimizing exposure.
-
Ventilation: All manipulations of this compound powder must be conducted in a certified chemical fume hood or a powder containment hood.
-
Weighing: Weighing of the solid compound should be performed in a ventilated enclosure on a disposable, non-porous surface to contain any spills.[4]
-
Housekeeping: Wet-wiping of surfaces is recommended for cleaning to prevent dust generation. Dry sweeping is strictly prohibited.[4]
-
Aerosol Generating Procedures: For procedures with a high potential for aerosol generation, such as sonication or vortexing, the use of a glove box or other containment enclosure is strongly recommended.[4]
Logical Workflow for Safe Handling:
Caption: A logical workflow for the safe handling of this compound.
Spill and Emergency Procedures
-
Spill Response:
-
Evacuate and Secure: Immediately evacuate the area and restrict access.[4]
-
Don Appropriate PPE: Before cleaning, don the full high-risk PPE ensemble.[4]
-
Contain the Spill: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).[4]
-
Clean the Area: Use a suitable solvent (e.g., ethanol, isopropanol) to decontaminate the spill area, working from the outside in.[4]
-
Collect Waste: All contaminated materials must be collected in a sealed, labeled hazardous waste container.[4]
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Stream | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, wipes, disposable labware) | Place in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste (e.g., unused solutions, solvent rinses) | Collect in a sealed, labeled, and chemically compatible hazardous waste container. Do not mix with other waste streams. |
| Sharps (e.g., contaminated needles, pipette tips) | Place in a puncture-proof, labeled sharps container designated for hazardous chemical waste. |
Consult your institution's EHS department for specific disposal protocols and to arrange for hazardous waste pickup. Do not dispose of any this compound waste down the drain or in the regular trash.
Experimental Protocol: In Vitro Metabolic Profiling
The following is a detailed methodology for the in vitro metabolic profiling of this compound using pooled human liver microsomes (pHLM), adapted from published research.[5][6]
Objective: To identify the phase I metabolites of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (pHLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Internal standard (e.g., d,l-amphetamine-d5)
-
LC-HRMS system
Methodology:
-
Incubation:
-
Prepare an incubation mixture containing this compound (final concentration, e.g., 10 µM), pHLM (e.g., 1 mg/mL), and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
-
Sample Preparation:
-
Centrifuge the terminated incubation mixture to precipitate proteins.
-
Transfer the supernatant to a new tube.
-
Add the internal standard.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-HRMS analysis.
-
-
LC-HRMS Analysis:
-
Inject the prepared sample into the LC-HRMS system.
-
Separate the metabolites using a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and identify the metabolites using high-resolution mass spectrometry in positive ion mode.
-
Experimental Workflow:
Caption: Workflow for the in vitro metabolic profiling of this compound.
Signaling Pathway
This compound is a synthetic cannabinoid receptor agonist. Its primary mechanism of action is expected to involve the activation of the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors. The metabolic pathway of this compound primarily involves hydroxylation.[5][6]
Proposed Metabolic Pathway of this compound:
Caption: Proposed metabolic pathway of this compound via hydroxylation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. whca.org [whca.org]
- 4. benchchem.com [benchchem.com]
- 5. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
